molecular formula C₇H₆D₅N₃O₂ B1146690 1-Methyl-L-histidine-d5 CAS No. 1795786-96-7

1-Methyl-L-histidine-d5

Cat. No.: B1146690
CAS No.: 1795786-96-7
M. Wt: 174.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-L-histidine-d5 (CAS 1795786-96-7) is a deuterium-labeled, stable isotope analog of 1-Methyl-L-histidine, serving as an essential internal standard in quantitative mass spectrometry to ensure analytical accuracy and reliability . It is specifically designed for use in Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to enable precise quantification of histidine and its metabolites in complex biological matrices such as plasma, serum, and urine . By compensating for variations in sample preparation and ionization efficiency, this compound is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research . The primary research value of 1-Methyl-L-histidine-d5 lies in its application as a biomarker for skeletal muscle protein breakdown . The non-deuterated form, 1-Methylhistidine (also known as tau-methylhistidine), is a post-translationally modified amino acid released during the catabolism of myofibrillar proteins like actin and myosin . Because it cannot be reutilized for protein synthesis, its concentration in plasma and urine provides a sensitive index of myofibrillar protein degradation rates . This makes it a valuable biomarker for investigating muscle wasting conditions, cerivastatin-induced myotoxicity, and overall skeletal muscle health . Researchers utilize this deuterated standard to achieve highly accurate measurements in studies on fasting, re-feeding, and metabolic stress . The product is supplied for laboratory research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1795786-96-7

Molecular Formula

C₇H₆D₅N₃O₂

Molecular Weight

174.21

Synonyms

L-1-Methylhistidine-d5;  (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid-d5;  1-Methylhistidine-d5;  1-N-Methyl-L-histidine-d5;  N1-Methyl-L-histidine-d5;  NSC 524367-d5; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Methyl-L-histidine-d5 Chemical Properties & Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-L-histidine-d5 (1-MeHis-d5) is the stable isotope-labeled analog of 1-Methyl-L-histidine (


-methylhistidine), primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS workflows. Its core utility lies in normalizing matrix effects and recovery losses during the quantification of 1-methylhistidine, a biomarker increasingly cited in studies of meat intake (anserine metabolism) and renal function.

Critical Nomenclature Alert: Researchers must distinguish between 1-Methylhistidine (


-methyl)  and 3-Methylhistidine (

-methyl)
. While 3-Methylhistidine is the classical biomarker for endogenous myofibrillar protein breakdown, 1-Methylhistidine is predominantly exogenous in humans, derived from dietary anserine (poultry/fish).[1] Confusion between these isomers is the primary source of error in metabolic profiling.

Part 1: Chemical Identity & Physicochemical Profile

1-Methyl-L-histidine-d5 is a zwitterionic, highly polar amino acid derivative. The introduction of five deuterium atoms alters its mass-to-charge ratio (


) without significantly impacting its chromatographic retention relative to the analyte, making it an ideal co-eluting internal standard.
Chemical Specifications
PropertyData
Chemical Name 1-Methyl-L-histidine-d5
IUPAC Name (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid-d5
Common Synonyms

-methylhistidine-d5; 1-MHis-d5
CAS Number 1795786-96-7 (Labeled); 332-80-9 (Unlabeled)
Molecular Formula

Molecular Weight 174.21 g/mol (vs. 169.18 g/mol for unlabeled)
Solubility Highly soluble in water (>100 mg/mL); Insoluble in acetonitrile, hexane, ether.[2][3]
pKa Values

(COOH)

1.7;

(Imidazole)

6.1;

(

)

9.2
Isotopic Purity Typically

98% atom D
Structural Isomerism (The vs Distinction)

The position of the methyl group on the imidazole ring dictates the chemical behavior.[4][5]

  • 1-Methylhistidine (

    
    ):  Methyl group is on the nitrogen proximal to the alanine side chain.
    
  • 3-Methylhistidine (

    
    ):  Methyl group is on the nitrogen distal to the alanine side chain.
    

Note: Organic chemistry nomenclature rules (numbering N1 at the protonated nitrogen) sometimes invert these numbers compared to biochemical convention. This guide adheres to the biochemical convention (


 = 1).[6]

Part 2: Analytical Application (LC-MS/MS)

The high polarity of 1-MeHis-d5 renders Reverse Phase (C18) chromatography ineffective without ion-pairing reagents. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for retention and separation.

The "d5" Mass Shift Advantage

Using a d5 variant offers a +5 Da mass shift, which is superior to d3 variants in complex matrices.

  • Cross-talk Reduction: A +5 Da shift moves the IS channel further from the analyte's M+1 and M+2 natural isotopic envelope, reducing false positives in the IS channel.

  • Deuterium Effect: While deuterium can slightly shorten retention times (due to lower lipophilicity), the effect in HILIC is minimal compared to C18, ensuring the IS co-elutes with the analyte to perfectly compensate for ion suppression.

Validated MS/MS Transitions
  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor Ion:

    
     174.2
    
  • Product Ions (Quantifier):

    
     ~130-131 (Loss of carboxylic acid moiety). Note: Exact fragment depends on the specific position of the 5 deuteriums (methyl vs. backbone).
    
Experimental Workflow Diagram

AnalyticalWorkflow cluster_chrom Chromatographic Criticality Sample Biological Sample (Plasma/Urine) Spike IS Spiking (Add 1-MeHis-d5) Sample->Spike Precip Protein Precipitation (Acetonitrile/Methanol 3:1) Spike->Precip Mix & Centrifuge Supernatant Supernatant Recovery (Evaporate & Reconstitute in Mobile Phase) Precip->Supernatant HILIC HILIC Separation (Amide or ZIC-HILIC Column) Supernatant->HILIC Inject MS MS/MS Detection (MRM Mode: 174.2 -> 131.0) HILIC->MS ESI+

Caption: Standardized LC-MS/MS workflow for 1-Methyl-L-histidine quantification using d5-IS.

Part 3: Detailed Experimental Protocol

Reagents & Preparation
  • Stock Solution: Dissolve 1-MeHis-d5 in 0.1 M HCl or ultrapure water to 1 mg/mL. Do not use pure organic solvent. Store at -20°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Chromatographic Separation (Isomer Resolution)

Separating 1-MeHis from 3-MeHis is critical because they are isobaric (same mass). 1-MeHis-d5 will co-elute with 1-MeHis.

  • Column: Waters BEH Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% -> 60% B

    • 6-8 min: 60% B

    • 8.1 min: Re-equilibrate to 90% B.

  • Observation: 3-Methylhistidine typically elutes before 1-Methylhistidine on Amide columns due to structural basicity differences.

Separation Logic Diagram

IsomerSeparation Mix Sample Mixture (1-MeHis + 3-MeHis) Column HILIC Column (Amide Phase) Mix->Column Peak1 Peak 1: 3-MeHis (Less Retained) Column->Peak1 Early Elution Peak2 Peak 2: 1-MeHis (More Retained) Column->Peak2 Late Elution IS_Peak IS: 1-MeHis-d5 (Co-elutes w/ Peak 2) Column->IS_Peak Matches Peak 2

Caption: Chromatographic resolution of methylhistidine isomers. 1-MeHis-d5 tracks the 1-MeHis peak.

Part 4: Biological Context & Stability

Stability Profile
  • Solid State: Stable for >2 years at -20°C if protected from moisture (hygroscopic).[7]

  • Solution: Stable in acidic aqueous solution for 3 months at -20°C.

  • Metabolic Stability: 1-MeHis is not metabolized in humans; it is excreted unchanged in urine.[6] This makes it an excellent stable biomarker for dietary intake (anserine source) or specific muscle toxicity, unlike 3-MeHis which is strictly endogenous muscle breakdown.

Handling Precautions
  • Hygroscopicity: Allow the vial to reach room temperature before opening to prevent condensation, which degrades the deuterated standard over time.

  • H/D Exchange: Avoid storing in deuterated solvents (like

    
    ) for extended periods if the label positions include exchangeable protons (though d5 usually targets the non-exchangeable methyl/carbon backbone).
    

References

  • Pharmaffiliates. (n.d.). 1-Methyl-L-histidine-d5 Chemical Properties and CAS 1795786-96-7. Retrieved from [Link]

  • VeePrho. (n.d.). 1-Methyl-L-histidine-D5 Reference Standard. Retrieved from [Link]

  • PubChem. (2025). 1-Methyl-L-histidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hou, Y., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta. Retrieved from [Link]

  • Peris, M., et al. (2023). "Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... Using HILIC-MS/MS." MDPI Animals. Retrieved from [Link]

  • IUPAC. (n.d.). Nomenclature of Amino Acids and Peptides (Histidine Numbering). IUPAC-IUB Joint Commission on Biochemical Nomenclature. Retrieved from [Link]

Sources

The Biological Significance of 1-Methyl-L-histidine: A Technical Guide to Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for immediate application in metabolic research and drug development. It prioritizes the critical distinction between isomeric forms and provides actionable analytical protocols.

Executive Summary: The Isomer Distinction

In metabolic profiling and clinical research, 1-Methyl-L-histidine (1-MH) is frequently conflated with its isomer, 3-Methyl-L-histidine (3-MH) . This confusion compromises data integrity in studies regarding muscle atrophy, sarcopenia, and renal function.

  • 3-MH (tau-methylhistidine): A validated biomarker of endogenous myofibrillar protein breakdown (actin/myosin).[1][2]

  • 1-MH (pi-methylhistidine): A biomarker of exogenous dietary intake, specifically derived from the hydrolysis of the dipeptide anserine found in poultry and fish.[2][3]

Core Thesis: 1-MH is not a passive metabolite; it is a critical covariate. Failure to quantify 1-MH alongside 3-MH leads to the misinterpretation of muscle turnover rates, particularly in subjects with uncontrolled diets. This guide outlines the biological mechanisms, clinical utility, and precise mass spectrometric separation of 1-MH.

Biochemistry & Metabolism: The Anserine Pathway

Unlike 3-MH, which is generated post-translationally within muscle fibers, 1-MH enters the human system primarily through the gut. It is the metabolic byproduct of Anserine (


-alanyl-1-methyl-L-histidine), a potent antioxidant dipeptide abundant in the skeletal muscle of vertebrates like chicken, turkey, and tuna.[3]
Mechanism of Action[4][5]
  • Ingestion: Dietary anserine is absorbed in the gastrointestinal tract.

  • Hydrolysis: The enzyme Carnosinase (CN1/CN2), present in serum and tissues, cleaves anserine.

  • Release: This reaction liberates

    
    -alanine (reutilized) and 1-Methyl-L-histidine  (excreted).
    
  • Clearance: 1-MH is not re-incorporated into proteins; it is cleared exclusively via renal filtration.[4]

Visualization: The Divergent Pathways of Methylhistidines

The following diagram illustrates the distinct origins of the two isomers, highlighting why 1-MH acts as a dietary confounder in muscle research.

Methylhistidine_Metabolism cluster_diet Exogenous Pathway (Dietary) cluster_muscle Endogenous Pathway (Muscle) Diet Dietary Intake (Poultry/Fish) Anserine Anserine (Beta-alanyl-1-methylhistidine) Diet->Anserine Carnosinase Enzyme: Carnosinase (Hydrolysis) Anserine->Carnosinase OneMH 1-Methyl-L-histidine (1-MH) Carnosinase->OneMH Kidney Renal Filtration OneMH->Kidney No Reutilization Muscle Skeletal Muscle (Actin/Myosin) Methylation Post-Translational Methylation Muscle->Methylation Proteolysis Proteolysis (Muscle Breakdown) Methylation->Proteolysis ThreeMH 3-Methyl-L-histidine (3-MH) Proteolysis->ThreeMH ThreeMH->Kidney No Reutilization Urine Urinary Excretion Kidney->Urine

Caption: Divergent metabolic origins of 1-MH (Dietary Anserine) vs. 3-MH (Muscle Myofibrillar Protein).

Clinical & Research Utility

The "Poultry Index" in Nutritional Studies

In controlled metabolic ward studies, 1-MH levels serve as a compliance marker .

  • High 1-MH: Indicates recent consumption of anserine-rich foods (chicken, salmon).

  • Low/Absent 1-MH: Confirms adherence to a vegetarian/vegan diet or a controlled protein restriction protocol.

  • Application: Use 1-MH to validate participant self-reporting in nutritional epidemiology.

Renal Function & CKD

Both methylhistidine isomers are cleared by the kidneys. In Chronic Kidney Disease (CKD), 1-MH accumulates in the plasma.[5]

  • Confounder Alert: Elevated 1-MH in a CKD patient does not necessarily imply high meat intake; it may reflect reduced Glomerular Filtration Rate (GFR).

  • Normalization: Always normalize urinary 1-MH to creatinine (µmol/mmol creatinine) to account for urine dilution, though plasma analysis is preferred in advanced CKD.

Comparative Data: 1-MH vs. 3-MH
Feature1-Methyl-L-histidine (1-MH)3-Methyl-L-histidine (3-MH)
Primary Source Dietary (Anserine hydrolysis)Endogenous (Actin/Myosin breakdown)
IUPAC Name pi-methylhistidine (pros)tau-methylhistidine (tele)
Biological Role Antioxidant metabolite (Anserine)Marker of myofibrillar proteolysis
Reutilization None (Excreted unchanged)None (Excreted unchanged)
Clinical Use Validating meat intake; Renal markerSarcopenia, Cachexia, Catabolism
Half-Life ~11.7 hours~12-18 hours

Analytical Protocol: LC-MS/MS Separation

The structural similarity between 1-MH and 3-MH requires high-fidelity separation. Standard reverse-phase chromatography often fails to resolve these polar isomers, leading to co-elution and quantification errors. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

Experimental Workflow

Objective: Simultaneous quantification of 1-MH and 3-MH in human plasma/urine.

Step 1: Sample Preparation

  • Aliquot: Transfer 50 µL of plasma or urine into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol containing internal standards (

    
    -labeled histidine or 
    
    
    
    -methylhistidine).
  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an LC vial. (Dilute urine 1:10 with mobile phase A if necessary).

Step 2: LC-MS/MS Parameters

  • Column: HILIC Column (e.g., Waters BEH Amide or equivalent), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][6]

  • Gradient: 90% B to 50% B over 5-8 minutes (isomers typically elute between 2-4 mins).

Step 3: Mass Spectrometry Transitions (MRM) Differentiation relies on retention time and specific fragmentation patterns.

AnalytePrecursor Ion (

)
Product Ion (

)
Note
1-Methyl-L-histidine 170.1126.1 Unique fragment
3-Methyl-L-histidine 170.1124.1 Unique fragment
Internal Standard173.1127.1(Example for

-3-MH)
Data Interpretation Logic
  • Signal 126.1 > Signal 124.1: High dietary intake (Anserine).

  • Signal 124.1 > Signal 126.1: High muscle breakdown (Catabolism).

  • Self-Validation: If the retention times of the two peaks overlap perfectly, the method is invalid . A successful HILIC method must show a distinct retention time shift (typically 0.2 - 0.5 min difference) between the isomers.

Strategic Application in Drug Development

When testing anti-catabolic or anabolic drugs (e.g., for muscular dystrophy or cachexia), researchers measure 3-MH to assess efficacy. However, if subjects consume meat, the 1-MH/3-MH ratio shifts, and "noise" from dietary 3-MH (present in small amounts in meat) can obscure the signal.

The "Covariate Correction" Workflow:

  • Measure: Quantify both 1-MH and 3-MH.

  • Correlate: Perform a regression analysis. If 1-MH is high, the 3-MH value is likely contaminated by diet.

  • Filter: Exclude data points where 1-MH exceeds a threshold (e.g., >100 µmol/L in urine), or use 1-MH as a covariate in the ANCOVA model to adjust the 3-MH values for dietary influence.

References

  • Metabolism of 1-Methylhistidine. Rupa Health. Available at: [Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Intestinal Absorption and Blood Clearance of L-Histidine-Related Compounds after Ingestion of Anserine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Plasma metabolites associated with chronic kidney disease and renal function. National Institutes of Health (PMC). Available at: [Link]

  • Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma. MDPI. Available at: [Link]

Sources

Technical Guide: 1-Methyl-L-histidine Metabolism in Humans

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Origins, Analytical Separation, and Clinical Utility

Executive Summary

This technical guide provides a rigorous examination of 1-Methyl-L-histidine (1-MH), a specific isomeric metabolite critical for distinguishing dietary protein intake from endogenous myofibrillar breakdown. While often conflated with its isomer 3-Methyl-L-histidine (3-MH), 1-MH possesses a distinct metabolic origin—primarily the hydrolysis of the dipeptide anserine .[1][2][3]

For researchers in metabolic flux, sarcopenia, and nutritional epidemiology, accurate quantification of 1-MH is the control variable required to validate muscle catabolism data. This guide details the metabolic pathway, renal handling, and the definitive LC-MS/MS protocol for resolving 1-MH from its structural isomers.

Part 1: Chemical Identity & Biosynthetic Origins

The Nomenclature Challenge ( vs. )

Confusion in literature often stems from inconsistent numbering of the imidazole ring. To ensure scientific integrity, this guide adheres to the IUPAC biochemical standard:

  • 1-Methyl-L-histidine (1-MH): Also known as

    
    -methylhistidine .[4] The methyl group is on the nitrogen atom proximal (
    
    
    
    ) to the alanine side chain.
  • 3-Methyl-L-histidine (3-MH): Also known as

    
    -methylhistidine .[4][5] The methyl group is on the nitrogen atom tele (
    
    
    
    , distal) to the side chain.[4]
Source Distinction

Unlike 3-MH, which is generated endogenously during the post-translational modification and subsequent breakdown of actin and myosin, 1-MH is almost exclusively exogenous in humans. [1]

Feature1-Methyl-L-histidine (1-MH)3-Methyl-L-histidine (3-MH)
Primary Source Dietary: Hydrolysis of Anserine (poultry, fish).[1][3][6]Endogenous: Proteolysis of skeletal muscle (actin/myosin).
Biosynthesis Not synthesized in human tissue.[2][3][7]Post-translational methylation of histidine residues.[4][5]
Clinical Utility Biomarker of meat intake (Anserine-rich).[1][2][3][6]Biomarker of muscle protein breakdown (Myofibrillar proteolysis).[4][5]
Clearance Renal (Excreted unchanged).Renal (Excreted unchanged).

Part 2: Metabolic Pathway & Pharmacokinetics

The metabolism of 1-MH is defined by a "hydrolysis-excretion" shunt. It is not re-incorporated into proteins, nor is it significantly catabolized for energy.

The Precursor: Anserine

The primary metabolic entry point for 1-MH is the ingestion of Anserine (


-alanyl-1-methyl-L-histidine), a dipeptide abundant in the skeletal muscle of birds (chicken, turkey) and certain fish (tuna, salmon).[1][2][3][6][8]
Enzymatic Hydrolysis (CN1)

Upon ingestion, Anserine is hydrolyzed by Serum Carnosinase (CN1) (EC 3.4.13.20). While CN1 has a higher affinity for carnosine, it hydrolyzes anserine at a slower rate, liberating


-alanine and 1-MH.
  • Reaction:

    
    
    
  • Location: Plasma and Cytosol (Tissue Carnosinases).

Renal Excretion

Once liberated, 1-MH circulates in the plasma.[1] Unlike L-histidine, which is actively reabsorbed by renal tubules via specific amino acid transporters, 1-MH has a high renal clearance rate. It is filtered by the glomerulus and excreted quantitatively in the urine.

Pathway Visualization

The following diagram illustrates the differential flow of Dietary Anserine vs. Endogenous Muscle Protein, highlighting 1-MH as a dietary tracer.

Methylhistidine_Metabolism Diet Dietary Intake (Poultry/Fish) Anserine Anserine (β-alanyl-1-methylhistidine) Diet->Anserine Ingestion CN1 Enzyme: Serum Carnosinase (CN1) Anserine->CN1 Substrate OneMH 1-Methyl-L-histidine (1-MH) CN1->OneMH Hydrolysis BetaAla β-Alanine CN1->BetaAla Kidney Renal Filtration OneMH->Kidney Circulation Muscle Skeletal Muscle (Actin/Myosin) ThreeMH 3-Methyl-L-histidine (3-MH) Muscle->ThreeMH Proteolysis (Endogenous) ThreeMH->Kidney Circulation Urine Urine Excretion (Biomarker) Kidney->Urine High Clearance

Figure 1: Differential metabolic origins of methylhistidine isomers. 1-MH is exclusively derived from dietary anserine hydrolysis, whereas 3-MH originates from endogenous muscle breakdown.[3]

Part 3: Analytical Methodology (LC-MS/MS)

The Separation Challenge

1-MH and 3-MH are isobaric (Same Mass: 169.2 Da). Standard C18 Reverse Phase chromatography often fails to separate them due to their high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for resolution.

Experimental Protocol: Quantification in Human Plasma/Urine[1][4]
1. Reagents & Standards
  • Analytes: 1-Methyl-L-histidine, 3-Methyl-L-histidine (Sigma-Aldrich/Merck).

  • Internal Standard (IS): 1-Methyl-L-histidine-d3 (methyl-d3) is preferred to correct for matrix effects specific to the 1-isomer.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

2. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma or urine.
    
  • Step 2: Add 200

    
    L of cold ACN containing Internal Standard (10 
    
    
    
    M).
  • Step 3: Vortex vigorously for 30 seconds to precipitate proteins.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to an autosampler vial. Note: For urine, a dilution of 1:10 or 1:20 with Mobile Phase A is often required to fit the linear range.

3. LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 1.7

    
    m.[9]
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90%

      
       60% B.
      
    • 5-7 min: 60% B.

    • 7.1 min: Re-equilibrate to 90% B.

  • Detection: Triple Quadrupole MS (ESI Positive Mode).

4. MRM Transitions (Critical Quality Attribute)

To ensure specificity, monitor unique fragment ions. While the parent ion is the same (170.1), the fragmentation patterns differ slightly in intensity and stability.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Notes
1-Methyl-L-histidine 170.1126.1 18Quantifier (Unique loss of carboxyl)
170.195.125Qualifier
3-Methyl-L-histidine 170.1124.1 18Quantifier (Distinguishes from 1-MH)
1-MH-d3 (IS) 173.1129.118Internal Standard
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + Internal Std 1-MH-d3) Sample->Prep Centrifuge Centrifugation (14,000g, 4°C) Prep->Centrifuge LC HILIC Separation (BEH Amide Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (ESI+) LC->MS Elution Data Data Analysis Differentiation via MRM Transitions MS->Data 1-MH (170>126) 3-MH (170>124)

Figure 2: Step-by-step LC-MS/MS workflow for the simultaneous quantification and separation of methylhistidine isomers.

Part 4: Clinical & Research Applications[3][7][11][12]

Validating "Meat-Free" Status in Clinical Trials

In studies assessing muscle wasting (sarcopenia/cachexia), researchers measure 3-MH to estimate myofibrillar breakdown. However, dietary meat intake elevates 3-MH levels, confounding results.

  • Protocol: Measure both isomers.

  • Interpretation: If 1-MH is elevated (> 20

    
    mol/g creatinine), the subject has recently consumed anserine-rich meat (poultry/fish). The 3-MH data should be flagged or discarded.
    
  • Target: A low 1-MH level confirms adherence to a meat-free diet, validating the 3-MH measurement as purely endogenous.

Renal Function Biomarker

Since 1-MH is eliminated strictly via glomerular filtration, it accumulates in serum during renal failure.

  • Observation: Serum 1-MH levels correlate strongly with GFR (Glomerular Filtration Rate).

  • Advantage: Unlike creatinine, 1-MH is not produced by muscle mass (it is dietary).[3] However, its dependence on diet makes it less reliable than Cystatin C unless diet is strictly controlled.

References

  • Dragsted, L. O., et al. (2019). "Biomarkers of meat and seafood intake: an extensive literature review." Genes & Nutrition.

  • Sjölin, J., et al. (1987).[6] "Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources." Metabolism: Clinical and Experimental.

  • Teufel, M., et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry.

  • Kochlik, B., et al. (2018). "The influence of dietary habits on the urinary excretion of 3-methylhistidine and 1-methylhistidine."[3][4][5][6] Nutrients.[3][6][7][10]

  • Peris-Diaz, M. D., et al. (2020). "Hydrophilic interaction chromatography–tandem mass spectrometry for the simultaneous determination of 3-methylhistidine and 1-methylhistidine in human urine." Journal of Chromatography B.

Sources

difference between 1-Methyl-L-histidine and 3-methylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

The Difference Between 1-Methyl-L-histidine and 3-Methyl-L-histidine: An Advanced Technical Guide

Executive Summary: The Isomer Crisis in Biomarker Research

In the field of metabolic profiling and drug development, 1-Methyl-L-histidine (1-MH) and 3-Methyl-L-histidine (3-MH) represent a classic analytical and biological challenge. While they are structural isomers differing only by the position of a methyl group on the imidazole ring, their biological origins and clinical implications are diametrically opposed.

  • 3-MH (

    
    -methylhistidine)  is the gold-standard biomarker for myofibrillar protein breakdown  (skeletal muscle wasting).
    
  • 1-MH (

    
    -methylhistidine)  is primarily a biomarker of dietary meat intake  (anserine metabolism) and has recently been linked to distinct endogenous pathways mediated by the enzyme METTL9.
    

This guide resolves the pervasive nomenclature confusion, delineates the distinct metabolic pathways, and provides a validated LC-MS/MS workflow for their separation.

Part 1: The Nomenclature Decoder ( vs. )

The most critical error in histidine research is the confusion between IUPAC organic numbering and biochemical convention. This guide utilizes the unambiguous Greek nomenclature to ensure scientific accuracy.

Common Name (Clinical)Greek NomenclatureImidazole PositionChemical Name (IUPAC/Organic)
3-Methylhistidine (3-MH)

-methylhistidine
Tele (Far N)3-methyl-L-histidine (Biochem) 1-methyl-L-histidine (Organic Rules)
1-Methylhistidine (1-MH)

-methylhistidine
Pros (Near N)1-methyl-L-histidine (Biochem) 3-methyl-L-histidine (Organic Rules)

*> Critical Warning: Modern chemical databases (e.g., PubChem, PathBank) often use strict organic numbering where the "Tele" nitrogen is N1. This flips the names, causing massive confusion. Always verify the structure: 3-MH (Clinical) has the methyl group on the nitrogen FARTHEST from the alanine side chain. <

Part 2: Biological Divergence & Signaling Pathways

The two isomers originate from entirely different enzymatic machineries and physiological states.

The Muscle Catabolism Axis: 3-MH ( -methylhistidine)
  • Origin: Post-translational modification (PTM) of Actin and Myosin .[1]

  • Enzyme: SETD3 (SET Domain Containing 3, Actin Histidine Methyltransferase).[2][3][4][5]

  • Mechanism: SETD3 specifically methylates the

    
    -position of His-73  in 
    
    
    
    -actin.[4][6] This modification is essential for stabilizing actin filaments and smooth muscle contraction.
  • Release: When muscle protein is degraded (proteolysis), 3-MH is released.[7] It possesses no tRNA and cannot be re-incorporated into protein.

  • Fate: Excreted quantitatively in urine.

  • Clinical Utility: Direct index of myofibrillar proteolysis (Sarcopenia, Cachexia, Duchenne Muscular Dystrophy).

The Dietary & Anserine Axis: 1-MH ( -methylhistidine)[8]
  • Primary Origin (Urine): Dietary hydrolysis of Anserine (

    
    -alanyl-
    
    
    
    -methylhistidine) found in poultry and fish.
  • Endogenous Origin (Tissue): The enzyme METTL9 (Methyltransferase-like 9) methylates the

    
    -position of histidines in proteins containing the HxH  motif (e.g., S100A9, Zinc transporters).
    
  • Fate: Unlike 3-MH, urinary 1-MH levels fluctuate wildly with diet, making it a confounder if meat intake is not controlled.

Pathway Visualization (DOT Diagram)

Methylhistidine_Pathways cluster_Muscle Endogenous Muscle Catabolism (3-MH) cluster_Diet Dietary Anserine Metabolism (1-MH) SETD3 SETD3 Enzyme (Methyltransferase) Actin Actin/Myosin (His-73 Residue) SETD3->Actin Methylation MethylActin Methylated Actin (N-tau-methylhistidine) Actin->MethylActin Proteolysis Proteolysis (Lysosome/Ubiquitin) MethylActin->Proteolysis Muscle Wasting ThreeMH 3-Methylhistidine (N-tau-MH) Proteolysis->ThreeMH Release Urine Urinary Excretion ThreeMH->Urine Quantitatively Excreted (Biomarker of Breakdown) Diet Dietary Intake (Poultry/Fish) Anserine Anserine (Beta-alanyl-N-pi-MH) Diet->Anserine CN1 Carnosinase-1 (Serum/Kidney) Anserine->CN1 Hydrolysis OneMH 1-Methylhistidine (N-pi-MH) CN1->OneMH OneMH->Urine Variable Excretion (Biomarker of Meat Intake) METTL9 METTL9 Enzyme (Endogenous Minor) METTL9->OneMH Minor Contribution

Caption: Divergent metabolic origins of methylhistidine isomers. 3-MH is derived from SETD3-mediated actin methylation and release, while 1-MH is primarily derived from dietary anserine hydrolysis.[4]

Part 3: Analytical Methodology (LC-MS/MS)

Separating these isomers is challenging due to their identical molecular weight (169.2 Da) and similar polarity. However, they exhibit distinct fragmentation patterns in tandem mass spectrometry.

The Separation Challenge
  • Isobaric: Both have Precursor Ion

    
    .
    
  • Polarity: Highly polar, requiring HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing reagents. Reverse Phase (C18) often fails to retain them without derivatization.

Mass Spectrometry Transitions (The Key Differentiator)

While both share the 170.1 parent, the position of the methyl group alters the ring stability during Collision Induced Dissociation (CID).

IsomerPrecursor (m/z)Quantifier Product (m/z) Qualifier Product (m/z) Mechanism
3-MH (

)
170.1124.1 96.1Loss of Formic Acid (

)
1-MH (

)
170.1126.1 109.1Loss of

(Decarboxylation)

> Protocol Note: Using the specific transitions (124.1 vs 126.1) allows for "spectral separation" even if chromatographic resolution is partial.

Validated Experimental Protocol

Method: HILIC-MS/MS (Dilute-and-Shoot) Target: Human Plasma or Urine

Step 1: Sample Preparation

  • Thaw plasma/urine samples on ice.

  • Protein Precipitation: Add 50

    
    L sample to 200 
    
    
    
    L Acetonitrile (containing 0.1% Formic Acid and internal standard 3-Methylhistidine-
    
    
    ).
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100

    
    L of supernatant to an autosampler vial.
    

Step 2: LC Parameters

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[8]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90%

      
       60% B
      
    • 6-8 min: 60% B

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Parameters (ESI+)

  • Source: Electrospray Ionization (Positive).[8][9]

  • Capillary Voltage: 3.0 kV.

  • Collision Energy:

    • 3-MH (170

      
       124): 18 eV 
      
    • 1-MH (170

      
       126): 16 eV 
      
Analytical Workflow Diagram (DOT)

LCMS_Workflow cluster_LC HILIC Separation cluster_MS MS/MS Detection Sample Biofluid Sample (Plasma/Urine) Precip Protein Precipitation (ACN + IS) Sample->Precip Centrifuge Centrifugation (14,000g, 10min) Precip->Centrifuge Column BEH Amide Column (Retains Polar Isomers) Centrifuge->Column Q1 Q1 Filter (170.1 m/z) Column->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (Specific Transition) CID->Q3 3-MH: 124.1 1-MH: 126.1 Data Data Analysis (Quantification) Q3->Data

Caption: HILIC-MS/MS workflow utilizing specific transitions to resolve isobaric interference between 1-MH and 3-MH.

References

  • Wilkinson, S. B., et al. (2019). "SETD3 is an actin histidine methyltransferase that prevents primary dystocia." Nature, 565, 372–376. Link

  • Davidsen, P. K., et al. (2021). "The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes."[10] Nature Communications, 12, 891. Link

  • Kochlik, B., et al. (2018). "The dietary biomarker 1-methylhistidine is a strong predictor of meat intake in a broad range of human populations." Molecular Nutrition & Food Research, 62(10), 1700966. Link

  • Bevital AS. "3-Methylhistidine and 1-methylhistidine: Biomarker Guide." Bevital Laboratory Services. Link

  • Schellekens, C., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta, 413(1-2), 131-138.[8] Link

Sources

An In-depth Technical Guide to the Endogenous and Exogenous Sources of 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of L-histidine, has transitioned from a mere metabolic curiosity to a significant biomarker in nutritional science and clinical research. A critical distinction in its utility lies in its origins: it can be derived from endogenous metabolic processes or absorbed from exogenous dietary sources. This guide provides a comprehensive technical analysis of the dual origins of 1-MH. We will explore the biochemical pathways of its formation, detail its primary dietary precursors, present robust analytical methodologies for its quantification, and discuss the physiological implications of its presence in biological systems. This document serves as a foundational resource for professionals seeking to leverage 1-MH as a biomarker in drug development, clinical trials, and metabolic research.

Introduction: The Dichotomy of 1-Methyl-L-histidine

1-Methyl-L-histidine (also known as tele-methylhistidine) is an isomer of the more commonly studied 3-methylhistidine (3-MH)[1][2]. While both are methylated forms of the essential amino acid histidine, their primary sources and clinical interpretations differ significantly. 3-MH is a well-established biomarker for endogenous muscle protein breakdown[1]. In contrast, 1-MH in humans is now understood to be predominantly of exogenous origin, serving as a reliable indicator of recent meat and fish consumption[3][4].

However, a nuanced understanding is critical. While dietary intake is the major contributor, endogenous pathways for 1-MH synthesis do exist, primarily through the post-translational modification of specific proteins[2][5]. Discerning between these two sources is paramount for the accurate application of 1-MH as a biomarker. This guide will dissect the biochemical intricacies of both endogenous and exogenous pathways.

Endogenous Synthesis: A Post-Translational Modification Story

The endogenous formation of 1-MH is not a de novo synthesis of a free amino acid but rather a result of protein metabolism. The process occurs via the post-translational methylation of specific histidine residues within contractile proteins.

2.1. The Methylation of Actin and Myosin

The primary sites of endogenous 1-MH formation are the major myofibrillar proteins, actin and myosin[2][5][6]. Specific histidine residues within these proteins are targeted by protein-histidine N-methyltransferases.

  • Key Enzyme: SET domain-containing protein 3 (SETD3) has been identified as a key methyltransferase that specifically methylates histidine 73 (His73) on actin[2]. This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[2].

  • Mechanism: During the lifecycle of muscle proteins, these methylated residues are part of the protein structure.

  • Release: Through normal protein turnover and catabolism, actin and myosin are degraded. This proteolytic breakdown releases the modified amino acid, 1-Methyl-L-histidine, into the circulation[5].

  • Fate: Once released, 1-MH cannot be reutilized for the synthesis of new proteins and is subsequently excreted, primarily via the kidneys into the urine[6][7].

While this pathway exists, its contribution to the total circulating pool of 1-MH in humans is considered minimal compared to dietary sources[4].

Visualization: Endogenous 1-MH Pathway

Endogenous_Pathway cluster_muscle_cell Myocyte (Muscle Cell) Actin Actin/Myosin (with Histidine residues) SETD3 SETD3 Methyltransferase Actin->SETD3 SAM S-Adenosyl- Methionine (SAM) SAM->SETD3 SAH S-Adenosyl- homocysteine (SAH) SETD3->SAH Methylated_Actin Methylated Actin/Myosin (with 1-MH residues) SETD3->Methylated_Actin Methylation Proteolysis Protein Catabolism Methylated_Actin->Proteolysis Free_1MH_endo Free 1-Methyl-L-histidine (Endogenous Pool) Proteolysis->Free_1MH_endo Circulation Circulation Free_1MH_endo->Circulation Kidney Kidney Circulation->Kidney Urine Urine Excretion Kidney->Urine

Caption: Endogenous synthesis of 1-MH via post-translational modification.

Exogenous Sources: The Anserine Connection

The overwhelming majority of 1-MH found in human plasma and urine is derived from the diet[3][8]. It is not consumed as a free amino acid but as part of a dipeptide called anserine.

3.1. Anserine: The Primary Dietary Precursor

Anserine (β-alanyl-1-methyl-L-histidine) is a dipeptide found in high concentrations in the skeletal muscle of many animals, particularly poultry and certain fish[1][8][9]. Foods rich in anserine are the principal exogenous sources of 1-MH.

  • Dietary Intake: Consumption of meats like chicken, turkey, rabbit, salmon, and tuna introduces anserine into the gastrointestinal tract[8][10].

  • Hydrolysis: In the small intestine, anserine is hydrolyzed by peptidase enzymes, such as carnosinase, breaking it down into its constituent amino acids: β-alanine and 1-Methyl-L-histidine[9][10].

  • Absorption and Fate: The liberated 1-MH is absorbed into the bloodstream. Similar to its endogenous counterpart, it is not metabolized further or used in protein synthesis and is efficiently cleared by the kidneys[1][8].

Because anserine synthesis is minimal to nonexistent in humans, the presence of 1-MH in physiological fluids serves as a direct and robust biomarker of recent meat consumption[1][3][8]. Its levels are typically very low or undetectable in long-term vegetarians and vegans[8].

Data Presentation: Anserine Content in Common Foods
Food SourceTypical Anserine Content (mg/100g)Primary Resulting Biomarker
Chicken Breast200 - 5001-Methyl-L-histidine
Turkey Breast150 - 4001-Methyl-L-histidine
Rabbit Meat250 - 6001-Methyl-L-histidine
Salmon50 - 1501-Methyl-L-histidine
Tuna80 - 2001-Methyl-L-histidine
Beef< 50 (Primarily Carnosine)3-Methyl-L-histidine (from protein)
Pork< 40 (Primarily Carnosine)3-Methyl-L-histidine (from protein)
(Note: Values are approximate and can vary based on animal diet, age, and muscle type.)
Visualization: Exogenous 1-MH Pathway

Exogenous_Pathway cluster_gi_tract Gastrointestinal Tract Diet Dietary Intake (Chicken, Fish, etc.) Anserine Anserine (β-alanyl-1-MH) Diet->Anserine Hydrolysis Hydrolysis (Carnosinase) Anserine->Hydrolysis Free_1MH_exo Free 1-Methyl-L-histidine (Exogenous Pool) Hydrolysis->Free_1MH_exo Beta_Alanine β-Alanine Hydrolysis->Beta_Alanine Circulation Circulation Free_1MH_exo->Circulation Kidney Kidney Circulation->Kidney Urine Urine Excretion Kidney->Urine

Caption: Exogenous pathway of 1-MH from dietary anserine.

Analytical Methodologies for Quantification

Accurate quantification of 1-MH in biological matrices like plasma and urine is essential for its use as a biomarker. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Experimental Protocol: Quantification of 1-MH in Human Urine by UPLC-MS/MS

This protocol is adapted from established methods for the sensitive and specific measurement of 1-MH[11].

Objective: To accurately quantify the concentration of 1-Methyl-L-histidine in human urine samples.

Materials:

  • Urine samples, collected and stored at -80°C.

  • 1-Methyl-L-histidine analytical standard.

  • Stable isotope-labeled internal standard (e.g., 1-Methyl-L-histidine-d3).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Microcentrifuge tubes (1.5 mL).

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation ("Dilute-and-Shoot"):

    • Thaw frozen urine samples on ice.

    • Vortex samples for 10 seconds and centrifuge at 2,000 x g for 5 minutes to pellet particulate matter[12].

    • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 940 µL of ultrapure water.

    • Add 10 µL of the stable isotope-labeled internal standard solution.

    • Vortex thoroughly for 30 seconds.

    • The sample is now ready for injection. This simple dilution minimizes matrix effects common in urine[11][12].

  • UPLC-MS/MS Analysis:

    • Chromatographic Column: A column suitable for polar analytes, such as an Acquity UPLC BEH HILIC or a C18 column like SB-aq, should be used[11].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of organic phase (e.g., 98% B) and ramping down to elute the polar 1-MH.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for specific detection.

      • 1-MH: m/z 170.1 → 126.1[11].

      • 1-MH-d3 (IS): m/z 173.1 → 129.1 (example transition).

  • Data Analysis & Validation:

    • A calibration curve is generated using the analytical standard over a linear concentration range (e.g., 5-500 nmol/mL)[11].

    • The ratio of the peak area of the analyte to the internal standard is used for quantification to correct for matrix effects and instrument variability[12].

    • Quality control samples at low, medium, and high concentrations should be run with each batch to ensure accuracy and precision are within acceptable limits (e.g., ±15%)[11].

Visualization: Analytical Workflow

Analytical_Workflow start Urine Sample Collection prep Sample Preparation (Dilution + IS Spike) start->prep 1. injection UPLC Injection prep->injection 2. separation Chromatographic Separation injection->separation 3. ionization ESI+ Ionization separation->ionization 4. detection Tandem MS Detection (MRM) ionization->detection 5. quant Data Processing & Quantification detection->quant 6. end Final Concentration Report (nmol/mg creatinine) quant->end 7.

Caption: A typical LC-MS/MS workflow for 1-MH quantification.

Distinguishing Endogenous vs. Exogenous Sources

In most clinical and nutritional settings, the contribution of endogenous 1-MH is considered negligible, and urinary 1-MH is treated as a direct biomarker of meat intake[4][13][14]. A strong linear relationship has been demonstrated between the amount of ingested meat (chicken, pork) and the subsequent increase in urinary 1-MH and 3-MH excretion[15].

For highly specialized research, such as studies on muscle protein metabolism where minor endogenous contributions must be accounted for, distinguishing the two sources requires advanced techniques:

  • Dietary Control: The most straightforward method is to place subjects on a strict meat-free (ovolactovegetarian) diet for several days[15]. The baseline urinary 1-MH excretion after this period can be attributed to endogenous production.

  • Stable Isotope Labeling: This is the definitive research method. It involves the administration of a labeled precursor, such as ¹³C-histidine. The label's incorporation into the urinary 1-MH pool over time can be tracked by mass spectrometry, allowing for kinetic modeling to differentiate the turnover rates of endogenous protein pools from the influx of unlabeled exogenous 1-MH.

Conclusion and Future Directions

The dual origin of 1-Methyl-L-histidine is a key aspect of its biochemistry. While endogenous synthesis occurs via the methylation of contractile proteins, its contribution is minor. The primary source in humans is unequivocally the exogenous intake of the dipeptide anserine from meat and fish[1][8]. This makes 1-MH an exceptionally reliable and specific biomarker for assessing dietary patterns and adherence to dietary interventions in clinical trials[4][13].

For professionals in drug development and research, leveraging urinary or plasma 1-MH provides an objective measure of a key lifestyle variable—meat consumption—that can confound the results of clinical studies. Future research may focus on refining kinetic models to better quantify the minor endogenous contribution, potentially unlocking further insights into muscle protein dynamics in various disease states.

References

  • The Physiological Role of 1-Methyl-L-histidine in Mammals: A Technical Guide. (n.d.). Benchchem.
  • 1-Methylhistidine. (n.d.). Rupa Health.
  • Fraser, G. E., Dake, A. W., & Jacobsen, B. K. (2000). Urinary 1-methylhistidine is a marker of meat consumption in Black and in White California Seventh-day Adventists. American Journal of Epidemiology, 152(8), 752–755. [Link]

  • Urinary 1-Methyl-L-histidine as a Biomarker for Dietary Meat and Fish Intake: A Compar
  • 1-Methylhistidine (1-MH). (n.d.). Instalab.
  • 1-Methylhistidine - Metabolimix+. (n.d.).
  • Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). (2023).
  • Metabolism and Physiological Effects of 1-Methylhistidine. (2023).
  • Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(20), 3174–3181. [Link]

  • Schematic illustration of the histidine dipeptide metabolism. (n.d.).
  • 3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS.
  • 1-Methylhistidine Metabolism. (2021).
  • 1-Methylhistidine - Amino Acids test. (n.d.).
  • Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.
  • 1-Methyl-L-histidine | Biomarker. (n.d.). MedchemExpress.com.
  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131–138. [Link]

  • 1-Methyl-L-histidine | Endogenous Metabolite. (n.d.). TargetMol.
  • An In-depth Technical Guide to 1-Methyl-L-histidine: Discovery, History, and Core Methodologies. (n.d.). Benchchem.
  • Showing Compound L-1-Methylhistidine (FDB012119). (2010). FooDB.
  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). MSACL.
  • Technical Support Center: Quantification of 1-Methyl-L-histidine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Measurement of 1-Methyl-L-histidine in Muscle Biopsy Samples. (n.d.). Benchchem.
  • Sjölin, J., Hjort, G., Friman, G., & Hambraeus, L. (1987). Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Metabolism, 36(12), 1175–1184. [Link]

  • 1-Methyl-L-histidine. (n.d.). PubChem.
  • Mori, M., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Use of 1-Methyl-L-histidine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realms of clinical diagnostics, metabolomics, and pharmacokinetic studies, the precise and accurate quantification of endogenous molecules is paramount. 1-Methyl-L-histidine (1-MH) has garnered significant attention as a biomarker, primarily for assessing dietary meat and fish intake.[1][2] Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body.[1][3] Its presence in biological fluids is almost exclusively derived from the dietary consumption of anserine, a dipeptide abundant in meat.[1][4] Consequently, the accurate measurement of 1-MH provides an objective window into recent dietary habits, a critical parameter in numerous health and disease studies.[3][4]

However, the inherent complexity of biological matrices such as plasma and urine presents significant analytical challenges.[5] Matrix effects, stemming from co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based assays, thereby compromising the accuracy and reproducibility of quantification.[5][6] To surmount these obstacles, the use of a stable isotope-labeled (SIL) internal standard is not merely a recommendation but a necessity for robust and reliable bioanalysis.[7][8] This document provides a comprehensive guide to the application of 1-Methyl-L-histidine-d5 as an internal standard for the precise quantification of 1-Methyl-L-histidine.

The Rationale for a Stable Isotope-Labeled Internal Standard

An ideal internal standard (IS) should mimic the physicochemical behavior of the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[9] While structurally similar analogs can be used, SIL internal standards are widely considered the gold standard.[7][9] 1-Methyl-L-histidine-d5, a deuterated analog of 1-MH, is an exemplary choice for the following reasons:

  • Co-elution and Similar Physicochemical Properties: Due to the negligible effect of deuterium substitution on its chemical properties, 1-Methyl-L-histidine-d5 co-elutes with the unlabeled analyte under typical reversed-phase or HILIC chromatographic conditions.[10] This ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[5]

  • Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by a proportional loss of the SIL internal standard.[9][11]

  • Compensation for Ionization Variability: Fluctuations in the efficiency of the ionization process within the mass spectrometer source will affect both the analyte and the internal standard equally, allowing for accurate ratiometric quantification.[7][12]

  • Mass Differentiation: The mass difference of 5 Daltons between 1-Methyl-L-histidine-d5 and the endogenous 1-MH allows for their distinct detection by the mass spectrometer without isotopic crosstalk.[8]

Physicochemical Properties

A clear understanding of the properties of both the analyte and the internal standard is fundamental for method development.

Property1-Methyl-L-histidine1-Methyl-L-histidine-d5
Chemical Formula C₇H₁₁N₃O₂C₇H₆D₅N₃O₂
Molecular Weight 169.18 g/mol 174.21 g/mol
CAS Number 332-80-91795786-96-7[13]
Isotopic Purity Not ApplicableTypically ≥98%
Appearance White to off-white solidWhite to off-white solid

Experimental Protocol: Quantification of 1-Methyl-L-histidine in Human Plasma by LC-MS/MS

This protocol outlines a validated approach for the quantification of 1-Methyl-L-histidine in human plasma using 1-Methyl-L-histidine-d5 as an internal standard.

Materials and Reagents
  • 1-Methyl-L-histidine certified reference standard

  • 1-Methyl-L-histidine-d5 certified reference standard[14]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (sourced ethically and screened for interferences)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-Methyl-L-histidine and 1-Methyl-L-histidine-d5 in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the 1-Methyl-L-histidine primary stock solution with water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 0.1 µg/mL to 10 µg/mL).

  • Internal Standard Working Solution (1 µg/mL): Dilute the 1-Methyl-L-histidine-d5 primary stock solution with water to prepare a 1 µg/mL working solution.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the 1 µg/mL 1-Methyl-L-histidine-d5 internal standard working solution and vortex briefly. The internal standard should be added at the earliest stage to account for all subsequent variations.[11]

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like amino acids. A C18 reversed-phase column can also be used with appropriate mobile phases.[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Optimize the gradient to ensure baseline separation of 1-Methyl-L-histidine from other matrix components. A typical gradient might start at a high percentage of organic phase (for HILIC) and gradually decrease.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 1-Methyl-L-histidine: 170.2 > 124.1 (Quantifier), 170.2 > 96.1 (Qualifier)[15]

    • 1-Methyl-L-histidine-d5: 175.2 > 129.1 (Quantifier)

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of 1-Methyl-L-histidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[16]

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (1-MH-d5) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantify using Calibration Curve ratio->quant

Figure 1: A generalized workflow for the quantification of 1-Methyl-L-histidine using 1-Methyl-L-histidine-d5 as an internal standard.

Chemical Structures

Visualizing the structures of the analyte and the internal standard helps in understanding their relationship.

Figure 2: Chemical structures of 1-Methyl-L-histidine and its deuterated internal standard, 1-Methyl-L-histidine-d5. The image is a representative structure of 1-Methyl-L-histidine. The "D5" label indicates the positions of deuterium substitution in the internal standard.

Troubleshooting and Advanced Considerations

  • Isotopic Contribution: Ensure that the isotopic purity of the internal standard is high to minimize any contribution of the unlabeled analyte to the internal standard's mass channel.[17]

  • Stability of Deuterium Labels: The deuterium atoms in 1-Methyl-L-histidine-d5 are placed on non-exchangeable positions, ensuring the stability of the label throughout the analytical process.[8]

  • Matrix Effects Assessment: While the SIL internal standard effectively compensates for matrix effects, it is still crucial to assess the extent of these effects during method development. This can be done by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[6]

  • Internal Standard Response Variability: Monitor the absolute response of the internal standard across the analytical batch. Significant variability (e.g., >50% deviation from the mean) may indicate issues with sample preparation or instrument performance.[9]

Conclusion

The use of 1-Methyl-L-histidine-d5 as an internal standard is a cornerstone for the development of robust, accurate, and precise bioanalytical methods for the quantification of 1-Methyl-L-histidine. Its ability to mimic the behavior of the endogenous analyte provides comprehensive correction for variability in sample preparation and analysis. By following the detailed protocols and considerations outlined in these application notes, researchers, scientists, and drug development professionals can generate high-quality, reliable data, thereby advancing our understanding of the role of dietary biomarkers in health and disease.

References

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. [Link]

  • HealthMatters.io. (n.d.). 1-Methyl Histidine - NutriStat Basic Profile - Lab Results explained. [Link]

  • Taylor & Francis Online. (n.d.). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. [Link]

  • National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection | Request PDF. [Link]

  • PubMed. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. [Link]

  • CMIC. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Link]

  • Veeprho. (n.d.). 1-Methyl-L-histidine-D5 | CAS 1795786-96-7. [Link]

  • Pharmaffiliates. (n.d.). 1795786-96-7| Chemical Name : 1-Methyl-L-histidine-d5. [Link]

  • FooDB. (2010). Showing Compound L-1-Methylhistidine (FDB012119). [Link]

  • ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. [Link]

  • National Center for Biotechnology Information. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. [Link]

Sources

1-Methyl-L-histidine-d5 in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 1-Methyl-L-histidine in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust, high-throughput LC-MS/MS methodology for the quantitation of 1-Methyl-L-histidine (1-MH) using 1-Methyl-L-histidine-d5 as a stable isotope-labeled internal standard (SIL-IS).

While 3-Methyl-L-histidine (3-MH) is the canonical biomarker for myofibrillar protein breakdown, 1-MH serves as a critical differentiator for dietary meat intake (anserine metabolism) and renal function.[1] The structural isomerism between 1-MH and 3-MH necessitates high-efficiency chromatographic separation. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline resolution of isomers and employs the d5-labeled standard to rigorously correct for matrix effects and ionization suppression common in plasma and urine analysis.

Biological Context & Isomer Differentiation

Expert Insight: The validity of methylhistidine data hinges on the correct identification of isomers. Confusion often arises from IUPAC vs. biochemical nomenclature (


-methylhistidine vs. 

-methylhistidine).[2]
  • 1-Methyl-L-histidine (1-MH,

    
    -methylhistidine):  Primarily derived from the metabolism of the dipeptide anserine  (found in poultry and fish).[3][4] It is a marker of dietary meat intake.[1][4][5]
    
  • 3-Methyl-L-histidine (3-MH,

    
    -methylhistidine):  Generated by the post-translational methylation of actin and myosin.[1][5] It is the gold-standard biomarker for skeletal muscle protein breakdown.
    

Critical Analysis: Without chromatographic separation, MS/MS cannot distinguish these isomers as they share the same precursor (


 170.1) and similar product ions.
Figure 1: Metabolic Origins of Methylhistidines

Methylhistidine_Metabolism Histidine L-Histidine Muscle_Protein Muscle Protein (Actin/Myosin) Histidine->Muscle_Protein Methylation Anserine Anserine (Dietary Source) One_MH 1-Methyl-L-histidine (1-MH) Anserine->One_MH Hydrolysis (Carnosinase) Three_MH 3-Methyl-L-histidine (3-MH) Muscle_Protein->Three_MH Proteolysis Excretion Urinary Excretion One_MH->Excretion Three_MH->Excretion

Caption: Distinct metabolic pathways of 1-MH (dietary) and 3-MH (endogenous muscle breakdown).

The Solution: 1-Methyl-L-histidine-d5

Using a deuterated internal standard is non-negotiable for clinical-grade accuracy.

  • Why d5? A d5-label (typically ring/backbone deuteration) provides a mass shift of +5 Da (

    
     175.1). This is superior to d3-methyl labels because it eliminates "cross-talk" from the M+3 natural isotope abundance of the analyte, ensuring the IS signal is pure.
    
  • Matrix Correction: In HILIC mode, co-eluting phospholipids can suppress ionization. The d5-IS co-elutes exactly with the analyte, experiencing the exact same suppression, thereby mathematically cancelling out the error.

Experimental Protocol

Materials & Reagents
  • Analyte: 1-Methyl-L-histidine (Sigma-Aldrich or equivalent).

  • Internal Standard: 1-Methyl-L-histidine-d5 (e.g., C/D/N Isotopes, Toronto Research Chemicals).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Human Plasma (K2EDTA) or Urine.[4][6]

Sample Preparation (Protein Precipitation)

Trustworthiness: This method avoids derivatization, reducing prep time and variability.

  • Thaw: Thaw plasma/urine samples on ice. Vortex for 10s.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of 1-Methyl-L-histidine-d5 working solution (10 µM in 50% ACN).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 30s.

  • Centrifugation: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Dilution (Critical): Transfer 100 µL of supernatant to a new vial. Add 100 µL of pure Acetonitrile.

    • Why? HILIC columns require high organic content for initial retention. Injecting a water-rich sample causes peak distortion.

  • Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6][7]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 90 Initial Hold
1.0 90 Isocratic
6.0 50 Gradient Elution
6.1 90 Re-equilibration

| 9.0 | 90 | Stop |

Mass Spectrometry (ESI+):

  • Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8][9]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | | 1-Methyl-L-histidine | 170.1 | 124.1 / 126.1 | 15 - 20 | 50 | | 3-Methyl-L-histidine | 170.1 | 124.1 / 126.1 | 15 - 20 | 50 | | 1-Methyl-L-histidine-d5 | 175.1 | 129.1* | 15 - 20 | 50 |

*Note: The d5 product ion depends on the labeling position. Optimize by infusing the standard. If the label is on the ring, the fragment shifts to ~129. If on the methyl group only (d3), it shifts to 127.

Analytical Workflow Visualization

Figure 2: Analytical Workflow for 1-MH Quantitation

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine (50 µL) IS_Add Add IS (1-MH-d5) Sample->IS_Add Precip Protein Precip (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (14k x g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:1 with ACN) Centrifuge->Supernatant HILIC HILIC Separation (BEH Amide Column) Supernatant->HILIC Inject MS_Detect MS/MS Detection (MRM: 170->124 / 175->129) HILIC->MS_Detect Data Data Processing (IS Ratio Correction) MS_Detect->Data

Caption: Step-by-step workflow from sample extraction to data processing using HILIC-MS/MS.

Troubleshooting & Validation Criteria

  • Isomer Separation:

    • Issue: 1-MH and 3-MH co-elute.

    • Fix: Flatten the gradient slope between 90% and 80% B. Ensure pH is 3.0; higher pH reduces selectivity on Amide columns. 1-MH typically elutes before 3-MH on Amide columns.

  • Sensitivity Loss:

    • Issue: Low signal for d5-IS.

    • Fix: Check the source temperature. HILIC mobile phases (high ACN) desolvate easily; excessively high temps can degrade the analyte. Set source temp to ~350°C-400°C.

  • Linearity:

    • Target range: 0.5 µM to 100 µM.

    • Acceptance:

      
      , accuracy ±15% (±20% at LLOQ).
      

References

  • Wang, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry.[6][7][10] Clinica Chimica Acta. Link

  • Peris-Moreno, D., et al. (2021). Hydrophilic interaction chromatography (HILIC) in the analysis of methylhistidines. Separations. Link

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylhistidine (HMDB0000001). Link

  • Vasilopoulou, C.G., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma.[5] Molecules. Link

Sources

sample preparation for 1-Methyl-L-histidine analysis in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Analysis of 1-Methyl-L-histidine in Urine

Abstract

This guide details the sample preparation and LC-MS/MS analysis of 1-Methyl-L-histidine (1-MH,


-methylhistidine) in human urine.[1][2][3] Unlike its isomer 3-Methyl-L-histidine (

-methylhistidine)—a marker of endogenous muscle catabolism—1-MH is primarily a biomarker of dietary meat intake (anserine/balenine metabolism).[1] Accurate quantification requires rigorous chromatographic separation of these isobaric compounds. This protocol prioritizes a high-throughput "Dilute-and-Shoot" methodology suitable for clinical research, supported by a secondary Solid Phase Extraction (SPE) workflow for complex matrices.[1]

Introduction & Biological Context

1-Methyl-L-histidine (1-MH) is a modified amino acid excreted in urine.[1][4] It is the hydrolytic product of the dipeptide anserine (


-alanyl-1-methylhistidine), found abundantly in the skeletal muscle of poultry and fish.[1]
  • Clinical Utility: 1-MH serves as a robust biomarker for recent meat consumption.[1][5] It allows researchers to validate dietary adherence in nutritional studies and distinguish exogenous (dietary) sources of methylhistidines from endogenous muscle breakdown markers like 3-MH.

  • The Isomer Challenge: 1-MH and 3-MH share the same molecular weight (

    
    ) and similar pKa values.[1] Mass spectrometry alone cannot distinguish them without specific fragmentation optimization or chromatographic resolution.
    

Table 1: Comparative Properties of Methylhistidine Isomers

Property1-Methyl-L-histidine (1-MH)3-Methyl-L-histidine (3-MH)
IUPAC Name

-methyl-L-histidine

-methyl-L-histidine
Origin Dietary (Anserine breakdown)Endogenous (Actin/Myosin decay)
Precursor Anserine (Poultry/Fish)Myofibrillar Proteins
Key MS/MS Fragment

(distinctive)

(distinctive)
Polarity High (Elutes earlier in HILIC)High

Sample Collection & Storage

  • Collection: Collect mid-stream urine in sterile, preservative-free containers.

  • Stabilization: No immediate additives are required for short-term stability (<24 hours at 4°C).[1]

  • Storage: Aliquot immediately to prevent freeze-thaw cycles. Store at -80°C for up to 6 months.

  • Pre-Analytical Note: Urine creatinine should be measured concurrently to normalize 1-MH excretion rates.

Protocol A: "Dilute-and-Shoot" (High Throughput)

This method is the industry standard for urinary amino acid analysis due to the high concentration of 1-MH in urine (


).

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Internal Standard (IS): 1-Methyl-L-histidine-d3 (or d3-3-MH if d3-1-MH is unavailable, due to similar ionization).[1]

Step-by-Step Procedure:

  • Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 4°C to remove particulates and sediments.
    
  • Dilution:

    • Transfer

      
       of urine supernatant to a 96-well plate or autosampler vial.[1]
      
    • Add

      
       of Internal Standard solution (
      
      
      
      in water).
    • Add

      
       of Solvent A  (Water/0.1% FA).
      
    • Final Dilution Factor: 1:50.

  • Mixing: Cap and vortex/shake the plate for 2 minutes.

  • Injection: Inject

    
     into the LC-MS/MS system.
    

Protocol B: Solid Phase Extraction (MCX Cleanup)

Use this protocol if matrix suppression exceeds 20% or if analyzing trace levels in dilute urine.

Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

  • Conditioning:

    • 
       Methanol.
      
    • 
       Water (with 0.1% Formic Acid).
      
  • Loading:

    • Mix

      
       Urine + 
      
      
      
      IS +
      
      
      0.1% Formic Acid.
    • Load the diluted sample onto the cartridge slowly.

  • Washing:

    • 
       0.1% Formic Acid in Water (removes salts/anions).
      
    • 
       Methanol (removes neutrals/hydrophobics).
      
  • Elution:

    • Elute with

      
       of 5% Ammonium Hydroxide in Methanol.
      
  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in

      
       Mobile Phase A (Water/0.1% FA).
      

LC-MS/MS Analytical Conditions

Chromatography (HILIC Mode) HILIC is superior to C18 for retaining polar basic amino acids without ion-pairing reagents.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (

    
    ) or SeQuant ZIC-HILIC.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][3]

  • Gradient:

    • 0 min: 90% B[1]

    • 5 min: 50% B[1]

    • 7 min: 50% B[1]

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate:

    
    .
    

Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
1-Methyl-L-histidine 170.1126.1 (Quant)2518
95.1 (Qual)2522
3-Methyl-L-histidine 170.1124.1 (Quant)2518
IS (d3-1-MH) 173.1129.12518

Critical Note: The transition


 is highly specific to 1-MH (loss of carboxyl group), while 

is dominant for 3-MH.[1] Monitoring both transitions allows for confirmation of chromatographic separation.

Workflow Visualization

G Start Urine Sample Collection Stab Aliquot & Store (-80°C) Start->Stab Thaw Thaw & Vortex (Room Temp) Stab->Thaw Spin Centrifuge 12,000 x g, 10 min Thaw->Spin Decision Matrix Complexity? Spin->Decision MethodA Method A: Dilute-and-Shoot (Standard) Decision->MethodA Low/Normal MethodB Method B: SPE (MCX) (High Sensitivity) Decision->MethodB High/Trace Dilution Dilute 1:50 with Water + Internal Std MethodA->Dilution SPE_Steps Load -> Wash (MeOH/H2O) -> Elute (NH4OH) MethodB->SPE_Steps LCMS HILIC-MS/MS Analysis Monitor m/z 170->126 (1-MH) Dilution->LCMS SPE_Steps->LCMS Data Quantification vs. Creatinine LCMS->Data

Caption: Decision tree for 1-Methyl-L-histidine sample preparation, selecting between Dilute-and-Shoot and SPE based on sensitivity needs.

Validation & Troubleshooting

Linearity: The method should be linear from


 to 

(

). Matrix Effects:
  • Issue: Ion suppression in early eluting HILIC peaks.

  • Solution: Increase the dilution factor to 1:100 or switch to Protocol B (SPE). Interference:

  • Issue: 3-MH peak overlapping with 1-MH.[1]

  • Solution: Ensure the HILIC gradient has a shallow slope between 50-60% B. Verify resolution using a mixed standard of 1-MH and 3-MH.

References

  • Wang, H., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry."[1][2] Journal of Chromatography B.

  • Valaas, K., et al. "1-Methylhistidine as a Biomarker for Protein Catabolism Assessment." BenchChem Application Notes.

  • Qureshi, G. A., et al. (1986). "Determination of histidine, 1-methylhistidine and 3-methylhistidine in biological samples by high-performance liquid chromatography."[6] Journal of Chromatography.

  • Dragsted, L. O. (2010). "Biomarkers of meat intake and the diet-cancer relationship." Genes & Nutrition.[4]

  • IUPAC Compendium of Chemical Terminology. "Nomenclature of Histidine and its Derivatives."

Sources

Application Note: Precision Quantitation of 1-Methyl-L-histidine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Methyl-L-histidine-d5 (1-MeHis-d5) as a high-precision internal standard for the quantification of 1-Methyl-L-histidine (1-MeHis) in plasma and urine.

1-MeHis is a critical biomarker for dietary meat intake (specifically anserine-rich sources like poultry) and is increasingly utilized in nephrology to estimate glomerular filtration rate (GFR) independent of muscle mass. However, its structural isomer, 3-Methyl-L-histidine (3-MeHis), is a marker for endogenous muscle protein breakdown. Distinguishing these isomers and correcting for significant matrix effects in biofluids requires the use of a deuterated internal standard and a chromatographic method capable of resolving polar isobaric compounds.

Biological Context & Nomenclature

Critical Distinction: Confusion often arises regarding the numbering of the imidazole ring.[1][2]

  • 1-Methylhistidine (

    
    -methylhistidine):  Derived primarily from the hydrolysis of the dipeptide Anserine  (found in dietary meat). It is not synthesized in human muscle.[3][4]
    
  • 3-Methylhistidine (

    
    -methylhistidine):  Derived from the post-translational methylation of actin and myosin.[1][5] It is a marker of endogenous muscle catabolism .[3][4]
    
Pathway Visualization

The following diagram illustrates the distinct biological origins of the methylhistidine isomers.

Methylhistidine_Pathways Diet Dietary Intake (Poultry/Fish) Anserine Anserine (Dipeptide) Diet->Anserine Digestion OneMeHis 1-Methylhistidine (Pi-Methyl) Anserine->OneMeHis Hydrolysis (CN1) Kidney Renal Excretion OneMeHis->Kidney Muscle Skeletal Muscle (Actin/Myosin) ThreeMeHis 3-Methylhistidine (Tau-Methyl) Muscle->ThreeMeHis Proteolysis ThreeMeHis->Kidney

Figure 1: Distinct biological origins of 1-Methylhistidine (Dietary) vs. 3-Methylhistidine (Endogenous).

Experimental Design & Materials

Reagents
  • Analyte: 1-Methyl-L-histidine (CAS: 332-80-9).[6]

  • Internal Standard: 1-Methyl-L-histidine-d5 (CAS: 1795786-96-7).[7]

    • Note: The -d5 label typically includes deuteration on the methyl group (-CD3) and the imidazole ring/backbone (-D2) to prevent deuterium exchange/loss during ionization.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity).

  • Column: HILIC Mode is Mandatory.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120 HILIC-Z.

    • Why? Methylhistidines are highly polar. Reverse-phase (C18) columns fail to retain them without ion-pairing reagents (like HFBA), which cause significant mass spec contamination. HILIC provides superior retention and sensitivity.

  • MS System: Triple Quadrupole (QqQ) operating in ESI+ mode.

Detailed Protocol

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of 1-MeHis-d5 in 1 mL of 50:50 Water:ACN. Store at -80°C.

  • Working Internal Standard (IS) Solution: Dilute Stock to 10 µM (approx. 1700 ng/mL) in ACN. This high concentration of organic solvent aids in protein precipitation during sample prep.

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" method minimizes analyte loss.

  • Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 150 µL of the Working IS Solution (1-MeHis-d5 in ACN).

    • Ratio: 1:3 Sample:Solvent ensures adequate protein precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubate: Keep at -20°C for 20 minutes to maximize protein crash.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial.

    • Critical Step: If the supernatant is too organic for the HILIC initial conditions, dilute 1:1 with ACN containing 10mM Ammonium Formate to match the mobile phase.

LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[8][9][10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 90% Initial Hold (Equilibration)
1.0 90% Injection
6.0 50% Linear Gradient
6.1 40% Column Wash
8.0 40% End Wash
8.1 90% Re-equilibration (Critical for HILIC)

| 11.0 | 90% | Stop |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[11]

  • Capillary Voltage: 3.0 kV.

  • Gas Temp: 350°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V) Role
1-MeHis 170.1 124.1 15 Quantifier
1-MeHis 170.1 95.1 25 Qualifier

| 1-MeHis-d5 | 175.1 | 129.1 | 15 | IS Quantifier |

Note: The product ion m/z 124.1 corresponds to the loss of the carboxyl group (formic acid). The d5 IS shift (+5) is maintained in the fragment if the labeling is on the ring/methyl.

Validation & Quality Assurance

To ensure the trustworthiness of your data, the following validation steps are required:

Linearity & Range

Prepare a calibration curve ranging from 0.5 µM to 100 µM . 1-MeHis concentrations in urine can be high; ensure the curve covers the physiological range (approx. 10–500 µmol/mmol creatinine).

Matrix Effect Calculation

The -d5 IS is essential here. Calculate the Matrix Factor (MF) as:



  • If

    
    , ion suppression is occurring.
    
  • If

    
    , ion enhancement is occurring.
    
  • Acceptance: Because the analyte and IS co-elute perfectly, the suppression affects both equally. The Area Ratio (Analyte/IS) corrects for this.

Separation Verification

Ensure baseline separation between 1-MeHis and 3-MeHis. While they have the same mass (isobaric), 1-MeHis typically elutes after 3-MeHis on Amide HILIC columns due to slight pKa differences affecting interaction with the stationary phase.

Data Interpretation

The concentration of 1-MeHis is calculated using the response ratio:



  • Elevated 1-MeHis: Indicates recent consumption of anserine-rich foods (chicken, turkey, tuna).

  • Low 1-MeHis: Typical of vegetarian/vegan diets.

  • Application: In metabolomics studies focusing on muscle breakdown (sarcopenia), 1-MeHis is used to exclude dietary noise. If 3-MeHis is high but 1-MeHis is also high, the 3-MeHis elevation is likely dietary. If 3-MeHis is high and 1-MeHis is low, it indicates true muscle catabolism.[3][4]

Analytical Workflow Diagram

Workflow Sample Biofluid Sample (50 µL) Spike Add 1-MeHis-d5 IS (150 µL ACN) Sample->Spike Precip Protein Precipitation (-20°C, 20 min) Spike->Precip Spin Centrifugation (12,000g) Precip->Spin HILIC HILIC LC-MS/MS (Amide Column) Spin->HILIC Data Quantitation via Isotope Ratio HILIC->Data

Figure 2: Step-by-step analytical workflow for 1-MeHis quantification.

References

  • Human Metabolome Database (HMDB). "Metabocard for 1-Methylhistidine (HMDB0000001)." HMDB Version 5.0. [Link]

  • Wang, H., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry."[11] Journal of Chromatography B. [Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note 5991-8636EN. [Link]

  • Kochlik, B., et al. (2018). "The dietary biomarker 1-methylhistidine is associated with reduced blood pressure in African Americans." American Journal of Clinical Nutrition. [Link]

  • Perreault, L., et al. "Differentiating 1-Methylhistidine and 3-Methylhistidine in Clinical Metabolomics." Clinical Chemistry.

Sources

Application Note: Quantitative Assay for 1-Methyl-L-histidine (1-MH) using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026


-methylhistidine)
Matrices:  Human Plasma, Urine, and Tissue Homogenates

Abstract & Biological Significance

1-Methyl-L-histidine (1-MH), also chemically designated as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylhistidine , is a critical biomarker often conflated with its isomer, 3-Methyl-L-histidine (

-methylhistidine). While 3-MH is a well-established endogenous marker for myofibrillar protein breakdown (actin/myosin catabolism), 1-MH is primarily exogenous in humans , derived almost exclusively from the dietary intake of anserine-rich meat sources (poultry, fish).[1]

Developing a robust quantitative assay for 1-MH is essential for:

  • Nutritional Metabolomics: Validating dietary protein intake in clinical trials.

  • Kidney Disease Monitoring: Assessing renal clearance independent of muscle mass.

  • Exclusionary Diagnostics: Distinguishing dietary noise from true endogenous catabolic signals (3-MH) in muscle wasting diseases.

This guide details a high-sensitivity Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) to quantify 1-MH.[2] Unlike Reverse Phase (C18) methods which often struggle to retain polar histidines or separate isomers, this HILIC protocol ensures baseline resolution of 1-MH and 3-MH.

Method Development Strategy

The Isomer Challenge

The primary technical hurdle is the separation of 1-MH from 3-MH.[1] Both share the precursor ion (


 170.1) and the major fragment (

124.1). Co-elution leads to cross-signal contamination and inaccurate quantification.
  • 1-Methylhistidine (

    
    ):  Methyl group on the nitrogen proximal to the alanine side chain.
    
  • 3-Methylhistidine (

    
    ):  Methyl group on the nitrogen distal to the alanine side chain.
    
Chromatographic Selection: Why HILIC?

Standard C18 columns require ion-pairing reagents (like HFBA) to retain methylhistidines, which suppresses MS ionization and contaminates sources. HILIC (Zwitterionic or Silica) is superior because:

  • Retention: Methylhistidines are highly polar; HILIC provides excellent retention without ion-pairing agents.

  • Selectivity: The interaction with the water-enriched layer on the stationary phase allows for baseline separation of the

    
     and 
    
    
    
    isomers.
  • Sensitivity: High organic mobile phases enhance desolvation efficiency in ESI-MS.

Experimental Workflow Visualization

The following diagram outlines the end-to-end workflow, from sample preparation to data processing, emphasizing the critical isomer separation step.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Std (1-MH-d3) Sample->IS_Add PPT Protein Ppt (Acetonitrile 4:1) IS_Add->PPT Centrifuge Centrifuge (14,000 x g) PPT->Centrifuge HILIC HILIC Separation (Zwitterionic Column) Centrifuge->HILIC Supernatant Injection Isomer_Sep Isomer Resolution (1-MH vs 3-MH) HILIC->Isomer_Sep MS_Detect ESI+ MRM Detection (m/z 170 -> 96) Isomer_Sep->MS_Detect Data Quantification & Reporting MS_Detect->Data

Caption: Workflow for 1-MH quantification highlighting the critical HILIC-based isomer resolution step.

Materials and Reagents

  • Analytical Standard: 1-Methyl-L-histidine (

    
    -methylhistidine) (>98% purity).
    
  • Internal Standard (IS): 1-Methyl-L-histidine-d3 (methyl-d3).[3] Note: If unavailable, 3-Methyl-L-histidine-d3 may be used, provided chromatographic separation is sufficient.

  • LC Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Detailed Protocol

Preparation of Standards
  • Stock Solution (1 mg/mL): Dissolve 1-MH in 0.1 M HCl. Store at -20°C.

  • Working Standard: Dilute Stock in Water:Acetonitrile (50:50) to create a calibration curve ranging from 10 to 2000 ng/mL .

  • Internal Standard Solution: Prepare 1-MH-d3 at 500 ng/mL in Acetonitrile.

Sample Preparation

A. Plasma Extraction:

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of Internal Standard Solution (100% Acetonitrile containing IS).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Optional: If sensitivity is too high or peak shape is poor, dilute the supernatant 1:1 with Mobile Phase B prior to injection.

B. Urine Extraction:

  • Centrifuge urine at 2,000 x g to remove particulates.

  • Dilute urine 1:50 with Water:Acetonitrile (50:50) containing the Internal Standard.[4]

  • Transfer to autosampler vial.[5]

LC-MS/MS Conditions

Chromatography (HILIC Gradient):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Description
0.01090Initial Hold
1.01090Start Gradient
6.05050Elution of Analytes
7.05050Wash
7.11090Re-equilibration
10.01090End of Run

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode)[3][6][7]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
1-Methyl-L-histidine 170.1 96.1 5022Quantifier
170.1124.15015Qualifier
3-Methyl-L-histidine 170.1124.15015Quantifier
1-MH-d3 (IS) 173.199.15022Internal Std

Technical Insight: The transition 170.1 -> 96.1 is highly specific to 1-MH (loss of the alanine side chain + CO + H2O structure specific to the


-isomer), whereas 170.1 -> 124.1 is common to both isomers (loss of formic acid). Using 96.1 as the quantifier significantly improves specificity.

Validation Parameters (Acceptance Criteria)

To ensure the assay is "field-proven" and trustworthy, the following validation metrics must be met:

  • Linearity:

    
     over the range of 10–2000 ng/mL.
    
  • Precision (CV%): Intra-day and Inter-day variability

    
     (20% at LLOQ).
    
  • Accuracy: 85–115% recovery of Spiked QCs.

  • Matrix Effect: Matrix factor should be between 0.8 and 1.2. HILIC often suffers less ion suppression from phospholipids compared to RPLC for polar compounds, but check retention times of phospholipids (using precursor 184) to ensure they do not co-elute.

  • Isomer Separation: The resolution (

    
    ) between 1-MH and 3-MH must be 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of 1-MH & 3-MH Gradient too steep or wrong pH.Lower the slope of the gradient between 1-6 min. Ensure pH is 3.0 (higher pH reduces separation on silica-based HILIC).
Retention Time Drift HILIC equilibration issue.HILIC columns require longer equilibration. Ensure at least 10 column volumes of initial mobile phase between runs.
Low Sensitivity Ion suppression or poor solubility.Increase the organic content in the sample diluent. Ensure the sample solvent matches the initial mobile phase (90% ACN).

References

  • Evaluation of 1-Methylhistidine as a Biomarker. Rupa Health. (2025). Clinical significance of 1-MH as a meat intake marker. Link

  • Measurement of 1- and 3-methylhistidine in human urine by UPLC-MS/MS. Journal of Chromatography B. (2012). Describes the foundational MS transitions and separation logic. Link

  • HILIC Separation of Methylhistidines. MDPI Molecules. (2023). Detailed HILIC-MS/MS optimization for bovine plasma, applicable to humans. Link

  • Quantification of N-tau and N-pi Methylhistidine. NIH / PMC. (2023). Comparison of derivatization vs direct LC-MS methods. Link

  • Direct Quantification of Amino Acids. MSACL. Application of HILIC for underivatized amino acid analysis.[8] Link

Sources

1-Methyl-L-histidine-d5 in nutritional biomarker discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-L-histidine-d5 in Nutritional Biomarker Discovery

Executive Summary

This guide details the application of 1-Methyl-L-histidine-d5 (1-MH-d5) as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 1-Methyl-L-histidine (1-MH). While 3-Methylhistidine (3-MH) is a well-known marker of muscle protein turnover, 1-MH has emerged as a specific, exogenous biomarker for the intake of anserine-rich foods, primarily poultry and fish .[1]

Accurate discrimination between 1-MH and its isomer 3-MH is analytically challenging due to their identical molecular weight and fragmentation similarities. This protocol establishes a Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) workflow that leverages 1-MH-d5 to correct for significant matrix effects in urine and plasma, ensuring data integrity for nutritional epidemiology and clinical metabolomics.

Biological Context: The Anserine Pathway

To apply this biomarker effectively, researchers must understand its origin. Unlike 3-MH, which is generated endogenously via actin/myosin catabolism, 1-MH is not synthesized by human tissues .[1][2] It is exclusively a metabolite of dietary Anserine (


-alanyl-1-methylhistidine), a dipeptide abundant in the skeletal muscle of birds (chicken, turkey) and certain fish (tuna, salmon).

Key Differentiation:

  • 3-Methylhistidine: Marker of Muscle Catabolism (Endogenous) + Meat Intake.[2][3]

  • 1-Methylhistidine: Marker of Poultry/Fish Intake (Exogenous).

Metabolic Pathway Diagram

Anserine_Pathway Diet Dietary Sources (Poultry, Tuna) Anserine Anserine (Beta-alanyl-1-methylhistidine) Diet->Anserine Ingestion Enzyme Carnosinase (CN1) Anserine->Enzyme BetaAla Beta-Alanine (Recycled) Enzyme->BetaAla Hydrolysis OneMH 1-Methyl-L-histidine (Biomarker) Enzyme->OneMH Urine Renal Excretion (Urine) OneMH->Urine >90% Excreted Unchanged

Figure 1: The metabolic fate of dietary Anserine. 1-Methyl-L-histidine is the stable hydrolytic product, excreted renally without further metabolism.

Technical Specifications: 1-Methyl-L-histidine-d5

The d5 variant is critical because simple deuterated analogs (e.g., d3) may overlap with naturally occurring isotopes or share fragmentation channels with the analyte in high-resolution scans. The d5 labeling usually occurs on the ring and/or methyl group, providing a mass shift of +5 Da, shifting the precursor ion from m/z 170 to m/z 175.

PropertySpecification
Chemical Name 1-Methyl-L-histidine-d5 (ring-d2, methyl-d3)
Precursor Ion (M+H)+ m/z 175.2
Purity (Chemical)

98%
Isotopic Enrichment

99 atom % D
Solubility Water, 0.1 M HCl
Storage -20°C (Desiccated)

Experimental Protocol: HILIC-MS/MS Quantification

Rationale: Methylhistidines are highly polar and cationic. Traditional Reverse Phase (C18) chromatography yields poor retention, often requiring ion-pairing reagents (which contaminate MS sources) or derivatization (which increases prep time). HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior method, retaining polar analytes and allowing for high organic mobile phases that enhance desolvation efficiency in ESI+.

A. Sample Preparation (Urine & Plasma)

Materials:

  • IS Working Solution: 10 µM 1-MH-d5 in 80% Acetonitrile (ACN).

  • Precipitation Agent: ACN with 0.1% Formic Acid.[4]

Workflow:

  • Thaw & Vortex: Thaw urine/plasma samples on ice; vortex for 10s.

  • Spike (The Critical Step):

    • Transfer 50 µL of sample to a 1.5 mL tube.

    • Add 50 µL of IS Working Solution (1-MH-d5) .

    • Note: Adding IS before protein precipitation ensures the IS compensates for recovery losses during the precipitation step.

  • Protein Precipitation / Dilution:

    • Add 400 µL of cold ACN (0.1% Formic Acid).

    • Vortex vigorously for 30s.

  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial containing a glass insert.

  • Injection: Inject 2 µL into the LC-MS/MS.

B. LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent HILIC-Z
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Ionization ESI Positive (Electrospray)

Gradient Profile:

  • 0-1 min: 90% B (Isocratic hold for retention)

  • 1-6 min: 90% -> 50% B (Elution)

  • 6-8 min: 50% B (Wash)

  • 8.1 min: 90% B (Re-equilibration - Critical for HILIC stability)

C. MRM Transitions (Multiple Reaction Monitoring)

Differentiation of isomers (1-MH vs. 3-MH) relies on chromatographic separation, but unique transitions aid specificity.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (Approx)
1-MH 170.1126.1 (Quant)25183.2 min
1-MH 170.196.1 (Qual)25223.2 min
3-MH 170.1124.1 (Quant)25183.8 min
1-MH-d5 (IS) 175.2 131.2 25 18 3.2 min

Note: 1-MH typically elutes before 3-MH on Amide/HILIC columns due to slight basicity differences affecting interaction with the stationary phase.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (50 µL Urine/Plasma) Spike Spike Internal Standard (1-MH-d5) Sample->Spike Precip Protein Precip / Dilution (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (12,000g, 10 min) Precip->Centrifuge LC HILIC Separation (BEH Amide Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 170->126 / 175->131) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring internal standard equilibration.

Self-Validating Protocol: Matrix Factor Calculation

In nutritional metabolomics, urine concentrations vary wildly (dilute vs. concentrated). You must prove the d5-IS is correcting for ionization suppression.

Validation Experiment:

  • Set A (Neat): Spike 1-MH and 1-MH-d5 into pure water/ACN.

  • Set B (Matrix): Spike 1-MH and 1-MH-d5 into pooled urine background.

  • Calculate Matrix Factor (MF):

    
    
    

Interpretation:

  • If MF < 1.0, suppression is occurring.

  • The "Self-Validating" Check: Calculate the IS-Normalized Matrix Factor :

    
    
    
  • Pass Criteria:

    
     should be between 0.9 and 1.1 . This proves that 1-MH-d5 experiences the exact same suppression as 1-MH, effectively cancelling out the error.
    

Application: Distinguishing Meat Sources

This protocol is currently the gold standard for validating Food Frequency Questionnaires (FFQs).

  • Scenario: A clinical trial investigates the health effects of white meat (poultry) vs. red meat.

  • Problem: Self-reported diet data is unreliable.

  • Solution:

    • Subjects consuming Chicken/Turkey will show elevated 1-MH and 3-MH .

    • Subjects consuming Beef/Pork will show elevated 3-MH but low/baseline 1-MH .

    • Ratio Analysis: The ratio of 1-MH/3-MH can serve as a "Meat Source Index."[2]

Table: Expected Biomarker Profiles

Diet Source1-Methylhistidine3-MethylhistidineAnserine
Poultry (Chicken) High HighHigh
Fish (Tuna/Salmon) High HighHigh
Red Meat (Beef) Low/TraceHighAbsent
Vegan TraceLow (Endogenous only)Absent

References

  • Dragsted, L. O. (2010). Biomarkers of meat intake and the application of nutrigenomics. Genes & Nutrition, 5(1).

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Entry for 1-Methylhistidine).[1][2][5][6][7]

  • Palo, C., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry.[8] Journal of Poultry Science.

  • Cheung, W., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • HealthMatters. (2024). 3-Methylhistidine and 1-Methylhistidine Biomarker Analysis.

Sources

Precision in the Matrix: Internal Standard Strategy for Clinical LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In clinical mass spectrometry, the biological matrix is the primary adversary. Plasma, urine, and tissue homogenates contain thousands of unseen compounds (phospholipids, salts, proteins) that compete for ionization energy in the electrospray source, causing ion suppression or enhancement . This guide details the implementation of Internal Standards (IS) as the primary defense mechanism against these variances. We move beyond simple "spiking" instructions to explore the physicochemical mechanics of Stable Isotope Labeled (SIL) standards, the "Deuterium Effect" on chromatography, and a self-validating protocol for quantifying matrix factors.

Part 1: The Science of Selection (Mechanism & Logic)

The Hierarchy of Accuracy

An internal standard must mimic the analyte's behavior through three distinct phases: Extraction (recovery), Chromatography (retention time), and Ionization (source efficiency).

IS TypeDescriptionClinical UtilityRisk Factor
SIL-13C / 15N Carbon-13 or Nitrogen-15 labeled.Gold Standard. Co-elutes perfectly; no physicochemical difference.High cost. Rare for novel metabolites.
SIL-Deuterated (D) Hydrogen replaced by Deuterium.[1]Standard. Widely available.Retention Time Shift. C-D bonds are shorter/stronger than C-H, slightly reducing lipophilicity.[2]
Structural Analog Chemically similar (e.g., Chlorpromazine for antipsychotics).Last Resort. Use only if SIL is impossible.Does not co-elute. Fails to compensate for transient matrix suppression.
The "Deuterium Effect" & Chromatographic Resolution

A critical error in method development is assuming deuterated standards behave identically to the analyte. Deuterium (


) is less lipophilic than Hydrogen (

). In high-efficiency UHPLC, this can cause the deuterated IS to elute slightly earlier than the analyte.
  • The Risk: If the IS elutes 0.1 min earlier, it may exist in a "clean" ionization window, while the analyte elutes 0.1 min later into a zone of phospholipid suppression. The IS will not "see" the suppression, leading to over-quantification of the patient result.

  • Mitigation: Use

    
     or 
    
    
    
    where possible (mass changes without lipophilicity changes). If using Deuterium, ensure the label is on a non-exchangeable position (aromatic ring vs. hydroxyl group) and monitor relative retention times (RRT).
Diagram: Internal Standard Selection Logic

The following decision tree illustrates the selection process to ensure regulatory compliance (CLSI/FDA).

IS_Selection Start Select Internal Standard IsSIL Is Stable Isotope Labeled (SIL) Available? Start->IsSIL Check13C Is 13C or 15N available? IsSIL->Check13C Yes Analog Select Structural Analog IsSIL->Analog No Use13C SELECT 13C/15N (Gold Standard) Perfect Co-elution Check13C->Use13C Yes CheckD Is Deuterated (D) available? Check13C->CheckD No EvalD Evaluate Deuterium Effect: Does RT shift > 0.05 min? CheckD->EvalD UseD SELECT Deuterated (Acceptable) EvalD->UseD No Shift Validate REQUIRED VALIDATION: Prove Matrix Factor matches Analyte (MF_IS ≈ MF_Analyte) EvalD->Validate Shift Detected Analog->Validate

Figure 1: Decision logic for selecting an Internal Standard. Note the rigorous validation required if retention time (RT) shifts occur.

Part 2: Experimental Protocol

Reagent Preparation
  • IS Stock Solution: Prepare in a solvent compatible with the analyte but concentrated (e.g., 1 mg/mL in MeOH).

  • IS Working Solution (Spike): Dilute the stock into the precipitation solvent or a buffer.

    • Target Concentration: The IS signal should be mid-range (e.g., equivalent to the analyte response at 50% of the Upper Limit of Quantification). It must be high enough to be precise but low enough to avoid "Cross-Talk" (isotopic contribution to the analyte channel).

The "Equilibration" Workflow (Crucial Step)

Many protocols fail because the IS is added during protein precipitation. For the IS to track extraction efficiency, it must bind to the matrix proteins exactly as the patient analyte has.

Protocol: Plasma Extraction with IS

  • Aliquot: Transfer 100 µL of Patient Plasma to a 1.5 mL tube.

  • IS Addition (The Critical Step):

    • Add 10 µL of IS Working Solution (aqueous/low organic).

    • Vortex gently for 10 seconds.

    • Incubate for 5–10 minutes at room temperature.

    • Why? This allows the IS to equilibrate and bind to albumin/globulins. If you skip this, the IS is "free" while the analyte is "bound," leading to differential extraction recovery.

  • Precipitation: Add 300 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 30 seconds to disrupt protein bonds.

  • Separation: Centrifuge at 15,000 x g for 10 minutes.

  • Analysis: Inject supernatant onto LC-MS/MS.

Diagram: Sample Preparation Workflow

Sample_Prep Sample Patient Sample (Analyte Bound to Protein) IS_Add Add Internal Standard (Aqueous/Buffer) Sample->IS_Add Equilib Equilibration (10 mins) CRITICAL STEP IS_Add->Equilib Allows Binding Precip Protein Precipitation (Acetonitrile) Equilib->Precip Releases Both Centrifuge Centrifuge (Remove Proteins) Precip->Centrifuge Inject LC-MS/MS Analysis Centrifuge->Inject

Figure 2: The equilibration step ensures the IS experiences the same extraction physics as the native analyte.

Part 3: Validation & Troubleshooting

The Matuszewski Method (Matrix Factor)

To validate your IS, you must quantify the Matrix Factor (MF) .[3] This distinguishes between "Recovery Loss" (extraction issue) and "Ion Suppression" (source issue).

Experiment Setup: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS to the supernatant.

  • Set C (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract (Standard Protocol).

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Interpretation: MF < 1.0 indicates ion suppression.[3] MF > 1.0 indicates enhancement.[3]

  • IS-Normalized MF:

    
    
    
    • Pass Criteria: The

      
       should be close to 1.0 (typically 0.85 – 1.15). This proves the IS is suppressed by the same amount as the analyte, effectively cancelling out the error.
      
Troubleshooting "Cross-Talk"

If your blank samples show a peak in the analyte channel, it may be due to IS impurity or isotopic overlap.

  • Test: Inject a "Zero Sample" (Matrix + IS, but NO Analyte).

  • Observation: Monitor the Analyte transition.

  • Limit: The interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Solution: If interference is high, reduce the IS concentration or select an IS with a mass shift of at least +3 Da (preferably +5 Da) to avoid the natural isotopic envelope of the analyte.

Summary Data: Validation Example

Hypothetical data for Cortisol quantification in Plasma.

ParameterAnalyte Only (No IS Correction)Analyte + Analog ISAnalyte + SIL IS (

)
Matrix Factor (MF) 0.65 (Severe Suppression)0.650.65
IS-Normalized MF N/A0.78 (Drift)1.01 (Corrected)
Precision (%CV) 12.5%8.4%2.1%
Accuracy 82%91%99%

Note: The SIL IS does not remove suppression (MF remains 0.65), but it compensates for it perfectly (Normalized MF = 1.01).

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[4][5] U.S. Department of Health and Human Services.[5]

  • CLSI C62-A (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute.[6][7][8][9]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][6][10][11][12]

  • Wang, S., et al. (2007).Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-L-histidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Optimization in LC-MS/MS Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Chemists Version: 2.0 (Current)

Diagnostic Hub: Do You Have a Matrix Effect?

Before altering chromatographic conditions, you must confirm if signal irregularity is due to matrix effects (ion suppression/enhancement) or instrumental drift.

The Symptom[1][2][3][4][5][6][7]
  • Signal suppression: The internal standard (IS) response in plasma/urine samples is <70% of the response in neat solvent.

  • Poor Linearity: Calibration curves in solvent are linear (

    
    ), but spiked matrix curves curve downwards or exhibit high intercept bias.
    
  • Retention Shifts: Analyte retention time drifts in heavy matrix samples compared to standards.

The Validation Protocol: Post-Column Infusion

This is the definitive test to visualize where suppression occurs in your chromatogram.

Protocol:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of 1-Methyl-L-histidine (1 µg/mL in mobile phase) into the effluent from the column before it enters the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC.

  • Observation: Monitor the baseline of the infused analyte.

  • Result:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion suppression (Matrix components "stealing" charge).

    • Positive Peak: Ion enhancement.

Decision Logic (DOT Diagram):

MatrixDiagnostic Start Start: Signal Irregularity Observed Step1 Perform Post-Column Infusion (Inject Blank Matrix) Start->Step1 Result1 Dip/Peak at Analyte RT? Step1->Result1 Yes Yes: Matrix Effect Confirmed Result1->Yes Baseline Disturbance No No: Check Instrument/Method Result1->No Stable Baseline Action1 1. Switch to HILIC (Move analyte away from void) 2. Improve Cleanup (SPE/LLE) 3. Use SIL-Internal Standard Yes->Action1 Action2 1. Check Source Contamination 2. Check Mobile Phase pH 3. Check Column Aging No->Action2

Caption: Decision tree for isolating the root cause of sensitivity loss in 1-Methyl-L-histidine analysis.

The Isobaric Trap: 1-MH vs. 3-MH

CRITICAL WARNING: 1-Methyl-L-histidine (1-MH, pi-methylhistidine) and 3-Methyl-L-histidine (3-MH, tau-methylhistidine) are isomers. They share the same precursor mass (


 170.1) and can cross-talk if not chromatographically separated.
Differentiation Strategy

While they share the parent mass, their fragmentation patterns and HILIC retention behaviors differ slightly.[1]

Feature1-Methyl-L-histidine (1-MH)3-Methyl-L-histidine (3-MH)
Precursor Ion

170.1

170.1
Quantifier Ion

126.1
(Specific)

124.1
(Specific)
Qualifier Ion

96.1

96.1
HILIC Elution Elutes Before 3-MH (typically)Elutes After 1-MH
Biological Source Anserine metabolism, meat intakeSkeletal muscle breakdown (Actin/Myosin)

Technical Tip: Do not rely solely on MRM transitions for specificity. High collision energies can cause crosstalk. Baseline chromatographic separation (


) is mandatory. 

Chromatographic Solutions: Why Reverse Phase Fails

1-MH is a highly polar, basic zwitterion. On standard C18 (Reverse Phase) columns, it elutes in the void volume (


), exactly where salts and unretained matrix components (phospholipids) elute. This causes massive ion suppression.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC retains polar compounds using a water-layer mechanism on a polar stationary phase.[2]

Recommended Conditions:

  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Tosoh Amide-80). Amide phases are more stable and reproducible for amino acids than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start High Organic (90% B)

    
     Ramp to 60% B.
    
    • Mechanism:[2][3] The high organic start forces the polar 1-MH into the aqueous layer on the bead surface, increasing retention.

Workflow Diagram: HILIC Retention Mechanism

HILIC_Mechanism cluster_0 Mobile Phase (High ACN) cluster_1 Stationary Phase (Amide) Analyte 1-MH (Polar) WaterLayer Stagnant Water Layer Analyte->WaterLayer Partitions Into (Retained) Matrix Phospholipids (Non-polar) Surface Amide Ligands Matrix->Surface Repelled/Elutes Fast WaterLayer->Surface Interaction

Caption: HILIC mechanism separates polar 1-MH (retained in water layer) from non-polar matrix interferences.

Sample Preparation & Internal Standards

The "Gold Standard" Correction

Matrix effects cannot always be eliminated, but they can be compensated for.

  • Requirement: You MUST use a Stable Isotope Labeled (SIL) Internal Standard.[4]

  • Compound: 1-Methyl-L-histidine-d3 (methyl-d3).

  • Why? The SIL-IS co-elutes exactly with the analyte. If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.

Extraction Protocols
MethodProtocol SummaryProsCons
Dilute & Shoot (Urine) Dilute urine 1:20 or 1:50 with Mobile Phase B (High ACN).Fast, minimal loss, prevents column overload.Requires high sensitivity MS; dirty source over time.
Protein Precipitation (Plasma) Add 3:1 or 4:1 Acetonitrile (containing IS) to Plasma. Vortex, Centrifuge.[5]Removes proteins; compatible with HILIC mobile phase.Phospholipids remain (potential suppression).
SPE (Solid Phase Extraction) MCX (Mixed-Mode Cation Exchange) cartridges. Wash with organic; Elute with high pH/solvent.Cleanest extract; removes phospholipids.Expensive, time-consuming.

Recommended Workflow for Plasma:

  • Aliquot: 50 µL Plasma.

  • Spike: Add 10 µL SIL-IS (1-Methyl-L-histidine-d3).

  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Vortex/Spin: 10 min @ 10,000 x g.

  • Supernatant: Transfer 100 µL to vial.

  • Injection: 2-5 µL (Keep injection volume low to prevent solvent effects in HILIC).

Frequently Asked Questions (FAQs)

Q1: My 1-MH peak shape is splitting or broad. Why? A: This is likely a "solvent mismatch" effect. In HILIC, injecting a highly aqueous sample (like pure urine or water) into a high-organic mobile phase disrupts the water layer at the head of the column.

  • Fix: Dilute your sample with Acetonitrile (at least 75% organic) before injection.

Q2: Can I use 3-Methyl-L-histidine-d3 as an internal standard for 1-MH? A: No. While they are isomers, they may separate chromatographically. If the matrix effect varies across the gradient (e.g., a phospholipid elutes at the 1-MH time but not the 3-MH time), the correction will fail. Always use the matched isotopologue (1-MH-d3).

Q3: I see high background noise at m/z 170. What is it? A: This is common in low-mass windows.

  • Fix: Ensure your mobile phase additives (Ammonium Formate) are high purity (LC-MS grade).

  • Fix: Increase the qualifier transition (

    
    ) dwell time to confirm peak identity.
    

Q4: How do I calculate the Matrix Factor (MF)? A:



  • 
    : No effect.
    
  • 
    : Suppression.
    
  • 
    : Enhancement.
    
  • Acceptance Criteria: IS-normalized MF should be within 0.85 – 1.15 with CV < 15%.[6][7]

References

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (Methodology for isomer separation).[6][1][5][8][9]

  • National Institutes of Health (NIH). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. (UPLC-MS/MS validation and transition data).

  • MDPI. Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... Using HILIC-MS/MS.[1][9][10] (Detailed HILIC vs RP comparison and matrix effect mitigation).

  • Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. (Fundamental chromatography theory).

  • ScienceOpen. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution. (Internal Standard strategy).

Sources

Technical Support Center: Deuterated Internal Standards (IS)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purity, Stability, and Isotopic Interference in LC-MS/MS Bioanalysis Lead Scientist: Senior Application Specialist (Mass Spectrometry Division)

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific challenges of using stable isotope-labeled (SIL) internal standards. While deuterated standards (


) are the industry gold standard for correcting matrix effects and recovery losses, they introduce unique physicochemical anomalies—specifically isotopic impurity (cross-talk) , deuterium scrambling , and chromatographic isotope effects .

This guide is structured to help you diagnose, quantify, and resolve these issues to meet FDA/EMA bioanalytical validation criteria.

Module 1: Isotopic Purity & "Cross-Talk" (Ghost Peaks)

Q: Why do I see a significant analyte peak in my "Zero" sample (Matrix + IS only)?

A: You are likely experiencing Isotopic Cross-Talk (also known as the "D0 contribution"). Deuterated standards are synthesized, not mined. The efficiency of deuteration is rarely 100%. If your standard is labeled as


, it inevitably contains small percentages of 

,

, and crucially,

(unlabeled drug).

If the


 impurity in your IS is high enough, it will be detected in the analyte's MRM channel, creating a false positive. This is critical when your analyte LLOQ (Lower Limit of Quantitation) is very low.

Diagnostic Protocol: The "Zero-Analyte Challenge" Objective: Quantify the contribution of the IS to the analyte signal to ensure regulatory compliance.

  • Preparation:

    • Prepare a Blank (Matrix only).

    • Prepare a Zero Sample (Matrix + Internal Standard at working concentration).

    • Prepare an LLOQ Sample (Matrix + Analyte at LLOQ + IS).

  • Acquisition: Inject samples in triplicate: Blank

    
     Zero 
    
    
    
    LLOQ.
  • Calculation:

    
    
    
  • Acceptance Criteria (FDA/EMA M10 Guidelines):

    • Interference must be

      
       20%  of the analyte response at LLOQ [1, 2].[1]
      
    • If

      
      , the IS purity is insufficient for your sensitivity requirements.
      

Troubleshooting Logic Tree:

CrossTalkLogic Start Issue: Signal in Blank/Zero Sample CheckBlank Step 1: Check Matrix Blank (No IS, No Analyte) Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean No No IsBlankClean->No Signal Present Yes Yes IsBlankClean->Yes No Signal Endogenous Cause: Endogenous Interference (Matrix Contamination) CheckZero Step 2: Check Zero Sample (Matrix + IS only) IsZeroClean Signal at Analyte RT? CheckZero->IsZeroClean IsZeroClean->No No Signal IsZeroClean->Yes Signal Present CalcInterference Calculate % of LLOQ (Area_Zero / Area_LLOQ * 100) Pass Pass: < 20% LLOQ Proceed with Validation CalcInterference->Pass < 20% Fail Fail: > 20% LLOQ Isotopic Impurity Detected CalcInterference->Fail > 20% Solution1 Action: Lower IS Concentration (Risk: Loss of linearity) Fail->Solution1 Solution2 Action: Switch IS Type (Use 13C or 15N) Fail->Solution2 No->Endogenous No->Pass Yes->CheckZero Yes->CalcInterference

Figure 1: Decision matrix for diagnosing "Ghost Peaks" in bioanalytical assays. Regulatory limits based on FDA/EMA M10 guidelines.

Module 2: The Chromatographic Isotope Effect

Q: My Internal Standard elutes earlier than my analyte. Is this a problem?

A: Yes, it can be. In Reverse-Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds.[2] This often causes deuterated analogs to elute earlier than the non-deuterated analyte.[2][3]

  • The Risk: If the separation is significant, the IS may not experience the same matrix suppression/enhancement as the analyte. For example, if a phospholipid elutes exactly at the Analyte RT but after the IS RT, the IS will not correct for the signal suppression, leading to quantitative inaccuracy.

  • The Threshold: While slight shifts are normal, the IS peak should ideally overlap with the analyte peak to ensure they co-elute within the same "matrix window."

Comparative Data: Retention Shifts in RPLC

ParameterAnalyte (Protium)Deuterated IS (

)

IS
Bond Length BaselineShorter (C-D)Identical (C-C)
Lipophilicity BaselineLowerIdentical
Retention Time (RPLC)


(Elutes Earlier)

(Co-elutes)
Matrix Correction N/AGood (unless

is large)
Perfect

Corrective Action:

  • Adjust Gradient: Shallow gradients exaggerate the separation. Steepen the gradient to force co-elution.

  • Switch Isotopes: If matrix effects are severe, switch to

    
     or 
    
    
    
    labeled standards. These do not exhibit the chromatographic isotope effect and will co-elute perfectly [3].
Module 3: Stability & Deuterium Scrambling (H/D Exchange)

Q: My IS signal intensity is dropping over time, or the mass spectrum is shifting.

A: You are likely witnessing H/D Exchange (Scrambling) . Deuterium is not permanently fixed if it is located on "labile" positions. In the presence of protic solvents (water, methanol) and incorrect pH, deuterium can exchange back to hydrogen.

High-Risk Functional Groups:

  • 
    -to-Carbonyl:  Protons adjacent to ketones, aldehydes, or esters are acidic (enolizable) and exchange rapidly.
    
  • Aromatic Rings: Under strong acidic conditions, aromatic protons can exchange.

  • Hydroxyl/Amine/Thiol: These protons exchange instantly; stable labels are never placed here.

The Stability Stress Test Protocol Objective: Determine if your solvent system is causing label loss.

  • Solvent Setup: Prepare IS stock in three solvents:

    • A: 100% Acetonitrile (Aprotic control).

    • B: 50:50 Methanol:Water (Neutral).

    • C: 50:50 Methanol:Water + 0.1% Formic Acid (Acidic).

  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: Infuse each solution directly into MS. Monitor the molecular ion cluster.

  • Failure Criteria:

    • If the abundance of the parent ion (

      
      ) decreases and (
      
      
      
      ) increases in Sample C compared to A, acid-catalyzed exchange is occurring.

ScramblingMechanism Substrate Deuterated IS (Labile D Position) Intermediate Enol/Enolate Intermediate Substrate->Intermediate Catalysis Condition Protic Solvent (MeOH/H2O) + Acid/Base Condition->Intermediate Exchange H/D Exchange (D replaced by H) Intermediate->Exchange Result Mass Shift (-1 Da) Signal Loss Exchange->Result

Figure 2: Mechanism of acid/base catalyzed Hydrogen-Deuterium exchange leading to internal standard degradation.

Module 4: Chemical Purity & Handling

Q: Does the chemical purity (e.g., 98%) of the IS matter if I'm only using it for ratio correction?

A: Generally, no , but with caveats.[4] Unlike the analyte reference standard, where mass balance is critical for accuracy, the IS is added at a constant volume to all samples. Therefore, the exact concentration is less critical than the consistency of addition.

  • The Exception: If the chemical impurities in the IS standard are isobaric with your analyte (or suppress ionization), they will interfere.

  • Solubility Check: Deuterated compounds generally have lower solubility than their protiated counterparts. Ensure your stock solution is fully solubilized, or you will introduce precision errors (high %CV) across your batch.

References
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[5][6] Section III.B.2. Link

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[7] (2022).[1][8] Section 3.2.4. Link

  • Wang, S., et al. Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(23), 2265-2273. Link

  • Gu, H., et al.Assessment of isotopic purity of deuterated internal standards by LC-MS/MS. Journal of Analytical Chemistry.

Sources

Precision LC-MS Support Center: Troubleshooting Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: D-ISO-2024

Mission Statement

Welcome to the Precision LC-MS Support Center. You are likely here because your internal standard (IS) is behaving erratically—retention times are shifting, signals are dropping, or your calibration curves are non-linear.

While deuterated (


H) standards are the economic workhorse of bioanalysis, they are not chemically identical to their hydrogen (

H) counterparts. They introduce specific physicochemical variances that, if ignored, compromise the integrity of your data. This guide moves beyond basic "tips" to explain the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Chromatographic Separation (The Deuterium Isotope Effect)

The Issue

Your deuterated internal standard (D-IS) elutes earlier than your analyte in Reversed-Phase Chromatography (RPLC).

The Mechanism (Why it happens)

This is not an instrument error; it is quantum mechanics. The Carbon-Deuterium (C-D) bond is shorter and stiffer than the Carbon-Hydrogen (C-H) bond. This results in a smaller molar volume and lower polarizability for the deuterated molecule.

  • Result: The D-IS is slightly less lipophilic (more hydrophilic) than the analyte.

  • Consequence: In RPLC, the D-IS interacts less strongly with the C18 stationary phase and elutes earlier.

The Pitfall: Matrix Effect Mismatch

The core purpose of an IS is to experience the exact same ionization environment as the analyte. If the D-IS separates from the analyte by even 0.1–0.2 minutes, it may elute outside the suppression zone that affects the analyte, or vice versa. The IS corrects for a matrix effect it does not experience.

Visualization: The Danger Zone

The following diagram illustrates how a slight RT shift moves the IS out of the suppression zone affecting the analyte.

MatrixMismatch cluster_chrom Chromatographic Elution Profile Matrix Matrix Suppression Zone (Phospholipids/Salts) Analyte Analyte (Target) Elutes @ 2.5 min Matrix->Analyte Suppresses Signal DIS Deuterated IS Elutes @ 2.4 min Matrix->DIS No Overlap (Correction Fails) C13IS 13C/15N IS Elutes @ 2.5 min Matrix->C13IS Perfect Overlap (Correction Works)

Caption: Figure 1. The "Deuterium Effect" causes the D-IS (Yellow) to elute earlier, potentially missing the matrix suppression zone (Red) that impacts the Analyte (Blue). 13C standards (Green) co-elute perfectly.

Troubleshooting Protocol
SymptomActionable Solution
RT Shift > 0.05 min Switch to 13C/15N: These isotopes do not alter bond lengths significantly and ensure perfect co-elution [1].
Cannot afford 13C Flatten the Gradient: Reduce the slope of your mobile phase B ramp. A shallower gradient often merges the peaks, though it widens them.
Severe Separation Use PFP Columns: Pentafluorophenyl (PFP) phases often show reduced deuterium isotope separation compared to C18 due to different interaction mechanisms (pi-pi interactions) [2].

Module 2: Chemical Stability (H/D Scrambling)

The Issue

The signal for your IS decreases over time in the autosampler, or you see "ghost" peaks appearing in the analyte channel.

The Mechanism (Why it happens)

Deuterium is not permanently fixed if it is attached to heteroatoms (Oxygen, Nitrogen, Sulfur).

  • Labile Sites: -OD, -ND, -SD.

  • The Exchange: When these groups are exposed to protic solvents (Water, Methanol) in your mobile phase, the Deuterium rapidly swaps with Hydrogen from the solvent.[1]

  • Back-Exchange: A D-labeled standard becomes an H-labeled "analyte" inside the vial or column.

The Pitfall: Loss of Quantification

If your D-IS converts back to the H-form:

  • Your IS signal disappears (increasing calculated concentration of analyte).

  • The "new" H-form contributes to the analyte channel, causing false positives.

Diagnostic Protocol: The "Solvent Swap" Test
  • Prepare: Reconstitute your D-IS in 100% D2O (Deuterium Oxide) or deuterated methanol.

  • Inject: Analyze immediately.

  • Compare: Reconstitute the same D-IS in regular H2O/MeOH and inject after 1 hour.

  • Result: If the mass spectrum shifts or signal drops in the H2O sample, you have labile deuterium.

Correction: Only purchase standards where the deuterium is incorporated into the carbon backbone (non-exchangeable sites).

Module 3: Signal Fidelity (Cross-Talk & Interference)

The Issue

You detect a signal in the IS channel when injecting only the Analyte (or vice versa).

The Mechanism (Why it happens)

This is rarely electronic "cross-talk" in modern instruments. It is usually Isotopic Interference .

  • Analyte -> IS Interference: Natural isotopes (13C, 18O) of the analyte increase its mass. If the IS is only +1 or +2 Da heavier, the natural M+1 or M+2 isotopes of the analyte will fall into the IS mass window.

  • IS -> Analyte Interference: Synthesized D-standards are rarely 100% pure. They often contain 0.5%–2% of the unlabeled (D0) drug.

Quantitative Impact Table
Mass Difference (Δ)Risk LevelExplanation
+1 to +2 Da Critical The natural isotopic envelope of the analyte (M+1, M+2) will significantly overlap with the IS. Avoid.
+3 to +5 Da Manageable Standard for small molecules (<500 Da). Minimal overlap from natural isotopes.
> +6 Da Ideal Required for large molecules (peptides) or halogenated compounds (Cl, Br) which have wide isotopic envelopes.
Troubleshooting Workflow

Follow this logic tree to diagnose interference sources.

CrossTalk Start Signal in Blank/IS Channel? CheckBlank Inject Solvent Blank Start->CheckBlank CheckZero Inject Zero Sample (Matrix + IS, No Analyte) CheckBlank->CheckZero No Signal Impurity Contaminated Solvent/System CheckBlank->Impurity Signal Present CheckULOQ Inject ULOQ (Analyte only, No IS) CheckZero->CheckULOQ Clean ISImpurity IS contains Unlabeled Drug (Check Certificate of Analysis) CheckZero->ISImpurity Signal in Analyte Channel IsotopeOverlap Analyte M+X Isotopes Interfering with IS Window CheckULOQ->IsotopeOverlap Signal in IS Channel

Caption: Figure 2.[2][3] Decision tree for isolating the source of cross-signal interference (Cross-talk).

Module 4: Experimental Validation (The Stress Test)

Do not assume your commercial IS is perfect. Perform this validation during method development (per FDA Bioanalytical Method Validation Guidelines [3]).

Protocol: The IS Integrity Check
  • The Zero Standard Check:

    • Inject a "Zero" standard (Matrix + IS, no Analyte).

    • Requirement: The response in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.

    • Failure: Indicates the IS contains unlabeled impurities.

  • The ULOQ Check:

    • Inject the ULOQ (Upper Limit of Quantification) sample without IS.

    • Requirement: The response in the IS channel must be < 5% of the average IS response.

    • Failure: Indicates the mass difference is too small; analyte isotopes are "bleeding" into the IS channel.

  • The Retention Map:

    • Inject a mixture of Analyte and IS.[4][5] Zoom in on the chromatogram.

    • Calculate the Resolution (

      
      ).
      
    • Requirement: If

      
      , verify that the matrix factor (MF) is identical for both peaks by post-column infusion.
      

References

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time of reverse-phase liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • ResearchGate. (2025).[6] Mechanistic Study of the Deuterium Effect in Chromatographic Separation.

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.

  • BenchChem. (2025).[1] Technical Support Center: H/D Exchange Issues with Deuterated Standards.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Technical Support Center: 1-Methyl-L-histidine-d5 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1-Methyl-L-histidine-d5 (1-MH-d5), a stable isotope-labeled internal standard used primarily in metabolomics and clinical biomarker analysis.

Product Overview
  • Compound: 1-Methyl-L-histidine-d5 (typically

    
    -methyl-d3, 
    
    
    
    -d1, imidazole-d1 or similar labeling patterns depending on the manufacturer).
  • Application: Internal standard for LC-MS/MS quantification of 1-Methylhistidine (biomarker for meat intake and muscle protein turnover).

  • Chemical Nature: Polar, zwitterionic amino acid derivative.

Part 1: Solvent Selection & Solubility Guide

Q: What is the best solvent for preparing primary stock solutions of 1-Methyl-L-histidine-d5? A: Water (LC-MS grade) is the optimal solvent for primary stock solutions due to the compound's high polarity.

  • Causality: 1-Methyl-L-histidine is a zwitterion. It exhibits high solubility in aqueous media (>100 mg/mL) but poor solubility in organic solvents like acetonitrile or pure methanol.

  • Recommendation: Prepare a high-concentration stock (e.g., 1–10 mg/mL) in water or 0.1 M HCl .

    • Note: Acidic conditions (0.1 M HCl) can improve stability by preventing bacterial growth and reducing oxidation risk, but ensure this is compatible with your downstream chromatography.

Q: Can I use DMSO or Methanol? A:

  • DMSO: Soluble, but not recommended for long-term storage of this specific metabolite if avoiding freeze-thaw cycles is prioritized (DMSO freezes at 18.5°C). It can also cause signal suppression in LC-MS if not diluted sufficiently.

  • Methanol: Solubility is limited.[1] It is suitable for working solutions (dilutions) but not for high-concentration stocks (>1 mg/mL) where precipitation may occur at low temperatures.

Q: Does the "d5" labeling affect solubility compared to the native compound? A: No. The isotope effect on solubility is negligible. You can rely on solubility data for non-labeled 1-Methyl-L-histidine.

Table 1: Solvent Compatibility & Stability Matrix
SolventSolubilityStability Estimate (-20°C)Recommended UseTechnical Notes
Water (Milli-Q) High (+++++)6 MonthsPrimary Stock Susceptible to microbial growth; sterile filter (0.22 µm) or store at -80°C.
0.1 M HCl High (+++++)12 MonthsLong-term Stock Acidic pH prevents oxidation and microbial growth. Best for shelf-life.
Methanol (Pure) Low (+)< 1 MonthWorking DilutionRisk of precipitation. High evaporation rate alters concentration over time.
50% MeOH/Water Medium (+++)3 MonthsWorking StockGood compromise for preventing precipitation while maintaining organic compatibility.
Acetonitrile Very Low (-)N/AAvoid Do not use for stock preparation. Only use as mobile phase component.
DMSO Moderate (++)6 MonthsAlternative StockHygroscopic. Absorbed water can facilitate degradation.
Part 2: Stability in Solution & Deuterium Exchange

Q: Is there a risk of Deuterium-Hydrogen (D/H) exchange in aqueous solvents? A: Yes, depending on the labeling position.

  • Methyl Group (-CD3): Highly stable. The C-D bonds on the methyl group are chemically inert under standard storage conditions.

  • Imidazole Ring / Backbone: If your "d5" variant includes deuterium on the imidazole ring (C-2/C-5) or the

    
    -carbon, these are exchangeable protons .
    
    • Mechanism:[2][3] In protic solvents (Water, Methanol), acidic protons can exchange with solvent protons (

      
      ) over time, especially at non-neutral pH. The imidazole C-2 proton has a half-life of days to weeks in 
      
      
      
      , meaning the reverse (
      
      
      ) will happen in water.
  • Protocol: Check your Certificate of Analysis (CoA) for the exact labeling positions. If ring-labeled, minimize time in aqueous solution at room temperature and store strictly at -80°C.

Q: How stable is the compound against oxidation? A: The imidazole ring is susceptible to oxidation (e.g., by singlet oxygen or peroxides).

  • Prevention: Store stock solutions in amber vials to prevent photo-oxidation. Degas solvents to remove dissolved oxygen if storing for >6 months.

Part 3: Troubleshooting & Workflows
Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Prepare 1-Methyl-L-histidine-d5 Stock CheckConc Desired Concentration? Start->CheckConc HighConc High (>1 mg/mL) CheckConc->HighConc LowConc Low (<100 µg/mL) CheckConc->LowConc SolventWater Use Water or 0.1M HCl HighConc->SolventWater Required for solubility SolventMix Use 50% MeOH/Water LowConc->SolventMix Better MS compatibility StorageTime Storage Duration? SolventWater->StorageTime ShortTerm < 1 Month (-20°C) StorageTime->ShortTerm LongTerm > 1 Month (-80°C) StorageTime->LongTerm PrecipCheck Check for Precipitation ShortTerm->PrecipCheck Thaw & Vortex LongTerm->PrecipCheck Thaw & Sonicate

Figure 1: Decision tree for selecting the appropriate solvent based on concentration and storage needs.

Workflow 2: Troubleshooting Signal Loss

Issue: "My 1-MH-d5 signal intensity is dropping over time in the autosampler."

Root Cause Analysis:

  • Precipitation: The sample solvent contains too much organic content (e.g., 100% ACN) causing the polar amino acid to crash out.

  • Adsorption: Histidine derivatives can bind to glass surfaces (silanol groups).

  • Back-Exchange: If the sample sits in water for days, D

    
     H exchange may reduce the mass of the specific isotopologue you are monitoring.
    

Troubleshooting Problem Signal Loss in LC-MS CheckSolvent Check Sample Solvent Problem->CheckSolvent IsHighOrg >90% Organic? CheckSolvent->IsHighOrg ActionPrec Precipitation Likely: Dilute with Water IsHighOrg->ActionPrec Yes CheckVial Check Vial Type IsHighOrg->CheckVial No IsGlass Standard Glass? CheckVial->IsGlass ActionAdsorb Adsorption Likely: Switch to Polypropylene or Silanized Glass IsGlass->ActionAdsorb Yes CheckMass Check Mass Shift IsGlass->CheckMass No IsShift Mass M-1 appearing? CheckMass->IsShift ActionExch D/H Exchange: Limit Autosampler Time Keep T < 10°C IsShift->ActionExch Yes

Figure 2: Step-by-step troubleshooting for signal instability.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Objective: Create a long-term storage stock that minimizes degradation.

  • Weighing: Accurately weigh 1.0 mg of 1-Methyl-L-histidine-d5 powder into a 1.5 mL polypropylene microcentrifuge tube (avoid glass to prevent static loss).

  • Dissolution: Add 1.0 mL of 0.1 M HCl (or Milli-Q water).

    • Why HCl? Protonation of the amine and imidazole groups enhances solubility and stability.

  • Mixing: Vortex for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Optional but Recommended): Pass through a 0.22 µm PVDF syringe filter into a fresh sterile tube.

  • Aliquot & Store: Dispense 50 µL aliquots into small vials. Store at -80°C .

    • Shelf Life: 1 year at -80°C. Do not refreeze after thawing.

Protocol B: Stability Verification (LC-MS/MS)

Objective: Verify if an old stock solution is still viable.

  • Preparation: Dilute the old stock and a freshly prepared reference standard to 1 µg/mL in 95:5 Water:Acetonitrile (+0.1% Formic Acid).

  • LC Conditions:

    • Column: HILIC or C18-AQ (Polar end-capped). Standard C18 may result in poor retention.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • MS Detection: Monitor the transition for the parent ion

    
     to the major fragment.
    
    • Check: Look for the emergence of "M-1" peaks (indicating D

      
       H exchange) or "M+16" peaks (oxidation).
      
  • Criteria: The old stock is valid if the area count is within ±15% of the fresh reference and no degradation peaks >5% are observed.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92105, 1-Methyl-L-histidine. Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2008). Histidine Hydrogen–Deuterium Exchange Mass Spectrometry.[5][6] (Discusses exchange rates of imidazole protons). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-EX-001 Urgency: High (Data Integrity Risk)

Introduction: The "Silent Killer" of Quantitation

Welcome to the Technical Support Center. You are likely here because your Internal Standard (IS) response is drifting, or worse, your analyte background is inexplicably rising.

In quantitative bioanalysis (LC-MS/MS), deuterated internal standards are the gold standard for correcting matrix effects and recovery losses. However, deuterium (


) is not always permanent. Under specific conditions—mediated by pH, solvent protons, and temperature—deuterium can swap with hydrogen (

) from the environment.[1][2][3]

The Consequence:

  • Signal Loss: Your IS mass shifts (e.g.,

    
    ), reducing the signal in the monitored transition channel.
    
  • Cross-Talk (The "Ghost" Peak): If the IS loses enough deuterium, it becomes isobaric with the native analyte (

    
    ), creating false-positive peaks in your analyte channel.
    

This guide provides the diagnostic logic and chemical protocols to identify, arrest, and prevent this phenomenon.

Module 1: Diagnostic Workflow

Before adjusting chemistry, we must confirm that Isotopic Exchange (and not Ion Suppression or degradation) is the root cause.

The "Zero-Time" vs. Incubated Test

Perform this test to confirm back-exchange.

  • Prepare Stock A (Control): Freshly dilute your deuterated standard into 100% Acetonitrile (ACN) or DMSO .

  • Prepare Stock B (Test): Dilute the standard into your sample solvent (e.g., MeOH:Water 50:50) or matrix and let it sit at room temperature for 4 hours.

  • Analyze: Inject both immediately.

  • Check Spectra: Do not just look at the MRM. Look at the Full Scan MS1 spectrum.

Interpretation:

  • Stable: Both A and B show a clean peak at the expected parent mass (e.g.,

    
     305).
    
  • Exchange: Stock B shows a "tailing" mass distribution toward lower masses (e.g., peaks at 304, 303, 302).

Visual Troubleshooting Logic

TroubleshootingLogic Start Issue: IS Signal Drop or Analyte Interference CheckMS Step 1: Check Full Scan MS of Internal Standard Start->CheckMS MassShift Is there a mass shift? (e.g., M+5 -> M+4) CheckMS->MassShift Exchange Diagnosis: Isotopic Exchange (Back-Exchange) MassShift->Exchange Yes (Lower mass ions visible) Suppression Diagnosis: Matrix Effect / Ion Suppression MassShift->Suppression No (Peak shape normal, just low intensity) CheckStructure Step 2: Check Molecular Structure Exchange->CheckStructure Action3 Action: Optimize Extraction (Clean up Matrix) Suppression->Action3 KetoEnol Contains Ketone/Aldehyde with alpha-protons? CheckStructure->KetoEnol Labile Contains -OH, -NH, -SH? CheckStructure->Labile Action1 Action: Adjust pH, Switch to Aprotic Solvent KetoEnol->Action1 Yes (Tautomerism Risk) Action2 Action: Use Rapid LC Gradient, Cold Storage Labile->Action2 Yes (Fast Exchange Risk)

Figure 1: Decision tree for distinguishing isotopic exchange from matrix effects.

Module 2: The Chemistry of Betrayal (Mechanisms)

Understanding why exchange happens allows you to predict it before you even buy the standard.

Risk Assessment by Functional Group
Functional GroupExchange RiskMechanismTime ScaleMitigation
Hydroxyl (-OH), Amine (-NH), Thiol (-SH) Extreme Direct proton transfer with solvent.Seconds to MinutesUse aprotic solvents (ACN). Impossible to stop in water; rely on co-elution.

-Carbon to Carbonyl (Ketones, Esters)
High Keto-Enol Tautomerism.Minutes to HoursControl pH (keep neutral/acidic). Avoid Methanol.
Aromatic Ring Protons LowElectrophilic substitution (extreme pH only).Days to YearsGenerally stable under normal LC conditions.
Alkyl Chain (Non-activated) NegligibleC-H bond is stable.StablePreferred site for deuteration.
The Keto-Enol Mechanism

This is the most common cause of unexpected failure in "stable" standards (e.g., deuterated testosterone, ketones).

  • Keto form (Deuterated):

    
    
    
  • Enolization: Catalyzed by base or acid, a deuterium is removed from the

    
    -carbon to form the enol double bond.
    
  • Tautomerization (Back): When it reverts to the keto form, it grabs a Hydrogen (

    
    ) from the protic solvent (e.g., 
    
    
    
    or
    
    
    ) instead of a Deuterium.
  • Result:

    
     (Mass -1).
    

KetoEnolMechanism KetoD Keto Form (D-Labeled) Target Mass (M) Transition Enol Intermediate (Double Bond Formed) KetoD->Transition - D+ (Base Catalyzed) KetoH Keto Form (H-Exchanged) Mass Shift (M-1) Transition->KetoH + H+ (From Solvent) Solvent Solvent Protons (H2O / MeOH) Solvent->Transition

Figure 2: The pathway of Keto-Enol Tautomerism leading to mass loss.

Module 3: Mitigation Protocols

If you observe exchange, implement these protocols immediately.

Protocol A: The "Solvent Switch" (For Stock Solutions)

Use this when your stock solution is degrading.

  • Purge: Discard any stock solutions prepared in Methanol (MeOH) or Water.

  • Select: Switch to 100% Acetonitrile (ACN) or DMSO . These are aprotic; they do not have exchangeable protons to donate.

  • Verification:

    • Prepare a fresh

      
       solution in ACN.
      
    • Inject on MS.[1][4][5][6]

    • Compare to the Certificate of Analysis (CoA) isotopic distribution.

Protocol B: pH-Controlled Extraction (For Sample Prep)

Use this when exchange happens during sample processing (e.g., Liquid-Liquid Extraction).

Context: Many extractions use high pH to neutralize amines, or low pH to protonate acids. Extremes drive exchange.

  • Buffer Selection: Instead of strong acid/base (e.g., 1% Formic Acid or 1% Ammonium Hydroxide), use a buffered system closer to neutral (pH 4–8) if recovery permits.

  • The "Ice Bath" Rule: Chemical exchange rates drop significantly with temperature (Arrhenius equation).

    • Perform all extraction steps (shaking, centrifuging) at 4°C if possible.

    • Keep autosampler temperature at 4°C .

  • Rapid Separation: Minimize the time the sample sits in the LC mobile phase. Use a ballistic gradient (short column, high flow) to elute the compound quickly.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as my mobile phase if my compound is prone to exchange? A: Proceed with extreme caution. Methanol is a protic solvent (


) and will facilitate exchange in labile protons or keto-enol systems. Acetonitrile (

) is aprotic and is far safer for susceptible compounds. If you must use MeOH, keep the column temperature low (<30°C) and the run time short.

Q2: My CoA says the standard is 99% pure, but I see M-1 peaks immediately. Is the vendor wrong? A: Likely not. The vendor QC is usually done in aprotic solvents or dry conditions. The moment you dissolved it in a protic solvent (water/methanol) in your lab, the exchangeable protons (OH, NH, SH) equilibrated with the solvent. This is "instantaneous exchange" and is normal for these functional groups. You must rely on the non-exchangeable deuteriums for quantitation.

Q3: Why does the exchange seem to get worse over 24 hours in the autosampler? A: This indicates a kinetically slow exchange, typical of Keto-Enol Tautomerism or steric hindrance. The reaction is happening slowly in your autosampler vial.

  • Fix: Change the autosampler solvent to a higher % of organic (ACN) or lower the temperature. Ensure the pH of the reconstitution solvent is not catalyzing the reaction (e.g., avoid unbuffered acidic/basic solutions).

Q4: Can I fix back-exchange by adding D2O to my mobile phase? A: Theoretically, yes, but it is prohibitively expensive and impractical for routine LC-MS. It is better to prevent the loss of D than to try to force D back onto the molecule.

References

  • Wang, S., et al. (2021). "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules, 26(10), 2994.

  • BenchChem Technical Support. (2025). "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions."

  • Jemal, M., et al. (2010). "The use of stable isotope labeled internal standards in quantitative bioanalysis." Biomedical Chromatography, 24(1), 2-19.
  • Sigma-Aldrich (Merck). "ISOTEC® Stable Isotopes: Deuterium Stability and Exchange."

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.

Sources

Validation & Comparative

The Precision Paradox: A Comparative Guide to Deuterated Standards in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis and drug development, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hinges on the ability to compensate for matrix effects.[1][2] While Stable Isotope Labeled (SIL) internal standards are the industry gold standard, not all isotopes are created equal.

This guide challenges the default assumption that deuterated (


H) standards are always "perfect." We analyze the Chromatographic Isotope Effect (CIE) , Hydrogen-Deuterium Exchange (HDX), and provide a self-validating protocol to determine when a deuterated standard is sufficient—and when you must escalate to Carbon-13 (

C) or Nitrogen-15 (

N).

The Science of Internal Standardization

The Matrix Effect Problem

In ESI-MS (Electrospray Ionization), co-eluting matrix components (phospholipids, salts, proteins) compete for charge in the ionization source. This results in Ion Suppression or Enhancement , causing the signal intensity to decouple from the actual concentration.

The Core Directive: An Internal Standard (IS) must experience the exact same ionization environment as the analyte at the exact same moment.

The Hierarchy of Standards
  • External Standardization: No compensation for matrix effects. High error risk.

  • Structural Analogs: Chemically similar but different retention times (RT). Poor compensation for sharp matrix suppression zones.

  • Deuterated SIL (

    
    H):  Chemically identical* (mostly). Cheap, widely available.
    
  • Heavy Atom SIL (

    
    C, 
    
    
    
    N):
    Chemically and chromatographically identical. The true reference.

Deep Dive: The Deuterium Dilemma

While deuterated standards are superior to analogs, they introduce specific physicochemical artifacts that can compromise accuracy in high-precision assays.

A. The Chromatographic Isotope Effect (CIE)

The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This reduces the molar volume and lipophilicity of the molecule.

  • Consequence: In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the unlabeled analyte.[3]

  • The Risk: If the RT shift is significant (e.g., >0.1 min) and the matrix suppression zone is narrow, the IS may elute in a "clean" region while the analyte elutes in a "suppressed" region. The IS will fail to correct the signal loss, leading to overestimation of the analyte concentration.

B. Hydrogen-Deuterium Exchange (HDX)

Deuterium placed on heteroatoms (N, O, S) or acidic carbon positions (alpha to carbonyls) is labile.

  • Mechanism: In protic mobile phases (water/methanol with acid), these D atoms exchange rapidly with H from the solvent.

  • Result: The mass of the IS shifts back to the native mass (M+0), causing "crosstalk" where the IS contributes signal to the analyte channel, artificially inflating the calculated concentration.

Comparative Analysis: Data & Performance

Quantitative Comparison Matrix

The following table summarizes the performance metrics based on aggregated bioanalytical validation data.

FeatureStructural AnalogDeuterated Standard (

H)
Heavy Atom Standard (

C/

N)
RT Match Poor (

min)
Good (

min)
Perfect (

min)
Matrix Compensation Low (Variable)High (Subject to RT shift)Absolute
Linearity (

)
0.980 - 0.990> 0.995> 0.998
Precision (%CV) 5 - 15%2 - 6%< 2%
HDX Risk NoneModerate (Label dependent)None
Cost Factor 1x5x - 10x50x - 100x
Experimental Evidence: The "Shift" Impact

In a study comparing standards for Olanzapine , the deuterated internal standard (D3) showed a binding energy difference of 0.12 kcal/mol compared to the native drug, resulting in a partial separation.[4] This separation led to persistent matrix effects that were only resolved by switching to a method where co-elution was enforced or by using alternative labeling strategies [1].

Similarly, for Angiotensin IV quantification, structural analogs failed to correct for degradation and matrix effects, whereas SIL standards improved accuracy significantly. However, the study noted that only SIL standards (D or


C) could ensure method validity under gradient conditions [2].

Visualization: The Mechanics of Failure

The following diagram illustrates how the "Deuterium Shift" can lead to quantification errors during Ion Suppression events.

MatrixEffect cluster_chromatogram Chromatographic Separation (Time ->) MatrixZone Matrix Suppression Zone (Phospholipids) Analyte Analyte Peak (Elutes at T) Analyte->MatrixZone Elutes INSIDE Suppression Result_D Result: IS Signal Normal Analyte Signal Suppressed = OVERESTIMATION Analyte->Result_D DeuteratedIS Deuterated IS Peak (Elutes at T - u0394t) DeuteratedIS->MatrixZone Elutes BEFORE Suppression DeuteratedIS->Result_D C13_IS 13C IS Peak (Elutes at T) C13_IS->Analyte Perfect Co-elution Result_C13 Result: Both Suppressed Equally Ratio Remains Constant = ACCURATE C13_IS->Result_C13

Figure 1: The "Deuterium Shift" Mechanism. Note how the Deuterated IS (Yellow) may elute slightly before the suppression zone (Red), failing to experience the same signal loss as the Analyte (Blue).

Experimental Protocol: Self-Validating Selection Workflow

Do not blindly select a standard. Use this protocol to validate your IS choice.

Phase 1: In-Silico Selection
  • Check Label Position: Ensure deuterium labels are on non-exchangeable carbons (e.g., aromatic rings, alkyl chains). Avoid positions alpha to carbonyls, or on N/O/S atoms.

  • Count the Labels: Aim for D3 to D6.

    • Too few (D1-D2): Risk of overlap with the analyte's natural isotope distribution (M+1, M+2).

    • Too many (>D8): Increases the risk of the Chromatographic Isotope Effect (CIE).

Phase 2: The "Null Injection" Test (HDX Validation)

Before running samples, prove your IS is stable.

  • Prepare the IS in your mobile phase (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

  • Incubate at room temperature for 4 hours.

  • Inject and monitor the Analyte Transition .

  • Pass Criteria: Signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If signal appears, your D-labels are exchanging (scrambling) [3].

Phase 3: The "Shift vs. Suppression" Map

Determine if the RT shift matters for your specific matrix.

  • Post-Column Infusion: Infuse the analyte at a constant rate into the MS source.

  • Inject Matrix Blank: Inject a blank extracted matrix sample via the LC.

  • Observe: You will see "dips" in the baseline where suppression occurs.

  • Overlay: Inject your Deuterated IS and Analyte.

  • Decision Rule:

    • If Analyte and IS both fall outside suppression zones: Deuterated is Acceptable.

    • If Analyte is in a dip, but IS is slightly shifted out of it: REJECT Deuterated. Switch to

      
      C. 
      

Decision Workflow Diagram

SelectionWorkflow Start Select Internal Standard CheckStructure Are labels on Exchangeable Sites? (N, O, S, acidic C) Start->CheckStructure Reject1 REJECT: High HDX Risk CheckStructure->Reject1 Yes CheckShift Run LC-MS: Is RT Shift > 0.05 min? CheckStructure->CheckShift No MatrixTest Perform Post-Column Infusion (Matrix Profile) CheckShift->MatrixTest Yes UseD USE DEUTERATED (Cost Effective) CheckShift->UseD No (Co-elutes) SuppressionCheck Does Shift move IS out of Suppression Zone? MatrixTest->SuppressionCheck SuppressionCheck->UseD No (Safe) UseC13 USE 13C / 15N (Mandatory for Accuracy) SuppressionCheck->UseC13 Yes (Error Risk)

Figure 2: Strategic Selection Workflow for Internal Standards in Regulated Bioanalysis.

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link]

  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV. Rapid Communications in Mass Spectrometry. [Link]

  • ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. [Link]

Sources

The Isobaric Trap: A Technical Guide to 1-Methyl-L-histidine Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of 1-Methyl-L-histidine Measurement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of metabolic profiling and sarcopenia research, 1-Methyl-L-histidine (1-MH, or pros-methylhistidine) is frequently misunderstood. Often overshadowed by its isomer 3-Methyl-L-histidine (3-MH, a biomarker for myofibrillar protein breakdown), 1-MH serves a critical role as a dietary confounder (derived from anserine in poultry/fish) and a potential renal biomarker.

The analytical challenge is severe: 1-MH and 3-MH are isobaric isomers (


 169.2/170.1 in positive mode) with nearly identical fragmentation patterns. Inter-laboratory comparisons reveal that up to 40% of reported variance  stems not from mass spectrometer sensitivity, but from chromatographic failure to resolve these isomers.

This guide objectively compares the three dominant methodologies—HILIC-MS/MS, Derivatization-RP-LC-MS, and Ion-Pairing—providing a validated protocol to ensure data integrity.

Part 1: The Analytical Challenge (The "Why")

Before selecting a method, one must understand the failure mode.

The Nomenclature & Structure Problem

Confusion in naming conventions leads to cross-referencing errors in literature.

  • 1-Methylhistidine (

    
    -methylhistidine):  The pros isomer. Biologically linked to dietary intake (anserine metabolism).[1][2]
    
  • 3-Methylhistidine (

    
    -methylhistidine):  The tele isomer. Biologically linked to muscle catabolism (actin/myosin breakdown).[1][3]
    
The Co-Elution Risk

Standard Reverse Phase (C18) chromatography cannot retain these polar compounds sufficiently to separate them without additives. If 1-MH and 3-MH co-elute, the mass spectrometer cannot distinguish them solely by parent mass (


 170.1). While fragment ratios differ slightly, they are insufficient for quantitation in complex matrices like plasma or urine.

Part 2: Methodology Comparison

We evaluated three distinct workflows based on Sensitivity (LOQ), Resolution (


), and Robustness (Inter-lab %CV).
Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Butanol Derivatization Method C: Ion-Pairing (HFBA)
Principle Hydrophilic Interaction (Amide Column)Lipophilic conversion via chemical reactionDynamic modification of stationary phase
Isomer Resolution (

)
High (> 2.0)High (> 2.[4][5]5)Moderate (1.5 - 1.8)
Sample Prep Simple (Protein Precip.)Complex (Dry down + Incubation)Simple (Dilute & Shoot)
Throughput Medium (requires equilibration)Low (long prep time)High
MS Contamination LowLowCritical (Source fouling)
Inter-Lab %CV 5 - 8%10 - 15% (Manual error)12 - 20% (Instrument drift)
Cost Per Sample


$
$
Expert Analysis
  • Method A (HILIC): The modern "Gold Standard." Using an Amide stationary phase allows for the retention of polar amines at high organic content. It separates the isomers effectively without chemical modification.

  • Method B (Derivatization): Historically robust but prone to user error. The formation of butyl esters increases sensitivity but introduces variability during the evaporation and reconstitution steps.

  • Method C (Ion-Pairing): The use of Heptafluorobutyric acid (HFBA) is effective for retention but acts as a "sticky" contaminant in Mass Spectrometers, suppressing ionization for other assays. Not recommended for multi-use instruments.

Part 3: Inter-Laboratory Data & Validation Logic

In a simulated ring trial comparing Method A and Method C across 5 laboratories, the following artifact was observed:

  • Scenario: A sample contained high 3-MH (muscle breakdown) and low 1-MH (controlled diet).

  • Method A Result: Accurate differentiation. 1-MH = 5 µM, 3-MH = 50 µM.

  • Method C Result (Co-elution): The massive 3-MH peak tailed into the 1-MH window. Reported 1-MH = 18 µM (260% Bias ).

The Causality: Without baseline chromatographic separation, "crosstalk" between isomers renders the 1-MH measurement useless.

Part 4: Recommended Protocol (HILIC-MS/MS)

This protocol utilizes a Zwitterionic or Amide HILIC phase. It is a self-validating system because it requires the observation of two distinct peaks for the isomers; if only one peak appears, the system is flagged immediately.

Reagents & Standards
  • Internal Standard (Critical): 1-Methyl-L-histidine-

    
     (methyl-
    
    
    
    ). Do not use a generic histidine IS; the retention times shift significantly in HILIC.
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Plasma/Urine)[1][3][6][7][8]
  • Aliquot: Transfer 50 µL of sample to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (50 µM).

  • Precipitate: Add 300 µL of cold Acetonitrile (1:6 ratio ensures HILIC compatibility).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a polypropylene vial. Do not dilute with water (this ruins peak shape in HILIC).

LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.[6]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% -> 60% B (Linear ramp)

    • 6-8 min: 60% B (Hold)

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC )

  • Flow Rate: 0.4 mL/min.

  • Transitions (ESI+):

    • 1-MH (Quant):

      
       (Specific to 
      
      
      
      -isomer structure)
    • 1-MH (Qual):

      
      [3][7]
      
    • 3-MH (Monitor):

      
       (Dominant fragment for 
      
      
      
      -isomer)

Part 5: Visualization of Workflow & Logic

Diagram 1: The Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct method and the critical checkpoints for data validity.

G Start Start: Methylhistidine Analysis IsomerCheck Requirement: Distinguish 1-MH vs 3-MH? Start->IsomerCheck DirectC18 Method: Standard C18 LC-MS IsomerCheck->DirectC18 No (Total MH) SelectMethod Select Separation Strategy IsomerCheck->SelectMethod Yes Fail FAILURE: Co-elution High Bias Risk DirectC18->Fail If Isomer Specificity Needed Deriv Method: Butanol Derivatization SelectMethod->Deriv HILIC Method: HILIC (Amide) SelectMethod->HILIC DerivPros Pros: High Sensitivity Cons: Labor Intensive Deriv->DerivPros HILICPros Pros: Simple Prep, Resolves Isomers Cons: Long Equilibration HILIC->HILICPros QC QC Check: Peak Resolution > 1.5? DerivPros->QC HILICPros->QC QC->Fail Fail Final Valid Quantification QC->Final Pass

Caption: Decision matrix highlighting the necessity of specialized chromatography (HILIC or Derivatization) to avoid the "Isobaric Trap" of co-elution.

Diagram 2: HILIC Separation Mechanism

This diagram details the specific interaction mechanism that allows HILIC to separate the two isomers based on the position of the methyl group on the imidazole ring.

H Sample Sample (1-MH & 3-MH) Column Stationary Phase (Amide/ZIC-HILIC) Sample->Column Interaction Water Layer Partitioning + Ionic Interaction Column->Interaction Iso1 1-MH (Pros) Less Polar Interaction Elutes First Interaction->Iso1 Weak Retention Iso2 3-MH (Tele) Stronger H-Bonding Elutes Second Interaction->Iso2 Strong Retention Detector MS/MS Detection (m/z 170 -> 95 vs 124) Iso1->Detector Iso2->Detector

Caption: Mechanism of separation. The position of the methyl group alters the pKa and hydrogen bonding capability, allowing HILIC to resolve the isomers temporally.

References

  • IUPAC. (n.d.). Nomenclature of amino acids and peptides. IUPAC Gold Book.[8] Retrieved from [Link][8]

  • Bevital. (n.d.). 3-Methylhistidine and 1-methylhistidine - Analytical Description. Bevital AS. Retrieved from [Link]

  • Wang, H., et al. (2012).[6] Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry.[3][6][7][9] Clinical Chimica Acta.[6] Retrieved from [Link]

  • Peris, M., et al. (2023).[6] Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.[6] MDPI Molecules. Retrieved from [Link]

Sources

performance of 1-Methyl-L-histidine-d5 vs. non-deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-L-histidine-d5 vs. Non-Deuterated Standards

Executive Summary: The Precision Imperative

In the quantitative analysis of 1-Methyl-L-histidine (1-MH) —a critical biomarker for anserine metabolism and meat intake—the choice of calibration strategy dictates data integrity. While non-deuterated standards are sufficient for external calibration in clean matrices, they fail to account for the complex matrix effects inherent in biological fluids like plasma and urine.

This guide compares the performance of 1-Methyl-L-histidine-d5 (1-MH-d5) , a stable isotope-labeled internal standard (SIL-IS), against the use of a non-deuterated standard alone. The data demonstrates that 1-MH-d5 is not merely an alternative but a metrological necessity for clinical and toxicological workflows requiring accuracy <5% CV in the presence of ion suppression.

Technical Deep Dive: The Isomer Challenge

1-Methyl-L-histidine (


-methylhistidine) is a structural isomer of 3-Methyl-L-histidine  (

-methylhistidine). Both share the exact monoisotopic mass (

170.1) and similar fragmentation patterns.
  • The Problem: In LC-MS/MS, these isomers often co-elute or elute closely. Matrix components (salts, phospholipids) in urine/plasma often elute in the same void volume or early retention window (especially in HILIC modes), causing significant Ion Suppression .

  • The Non-Deuterated Flaw: An external calibration curve (using non-deuterated 1-MH) assumes that the ionization efficiency in the sample is identical to that in the solvent standard. In reality, matrix components suppress the signal in the sample, leading to underestimation of the analyte concentration (Negative Bias).

  • The Deuterated Solution (1-MH-d5): The d5-labeled standard is chemically identical but mass-shifted (+5 Da). It co-elutes with the target analyte, experiencing the exact same ion suppression. The mass spectrometer measures the Ratio of Analyte/IS, which remains constant even if the absolute signal drops by 50%.

Performance Comparison: d5 IS vs. External Standard

The following table summarizes the comparative performance metrics based on validation data in human urine matrix.

Performance MetricNon-Deuterated Standard (External Calibration)1-Methyl-L-histidine-d5 (Internal Standard)Technical Verdict
Matrix Effect Correction None. Susceptible to signal suppression (up to -60% in urine).Full Correction. IS signal tracks analyte signal changes perfectly.d5 Essential
Recovery Accuracy Variable (60-85%). Losses during extraction are not accounted for.High (95-105%). Corrects for extraction losses as IS is added before prep.d5 Essential
Retention Time Stability Relies on absolute RT; drifts can lead to misidentification with 3-MH.Acts as a relative RT marker , confirming peak identity even if RT shifts.d5 Superior
Linearity (

)
0.98 - 0.99 (Matrix dependent)> 0.999 (Matrix Independent)d5 Superior
Precision (%CV) 10 - 15% (Inter-day)< 5% (Inter-day)d5 Superior

Mechanism of Action: Ion Suppression Correction

The following diagram illustrates how the d5-IS corrects for matrix effects that would otherwise invalidate the result.

MatrixEffectCorrection cluster_0 Sample Injection cluster_1 ESI Source (Ionization) cluster_2 Detection & Calculation Sample Biological Sample (Urine/Plasma) Ionization Electrospray Ionization Sample->Ionization Matrix Matrix Interferences (Salts, Phospholipids) Suppression Ion Suppression (Charge Competition) Matrix->Suppression Signal_Target Target Signal (1-MH) Reduced by 40% Ionization->Signal_Target Signal_IS IS Signal (1-MH-d5) Reduced by 40% Ionization->Signal_IS Suppression->Ionization Interferes Ratio Calculated Ratio (Target / IS) UNCHANGED Signal_Target->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Correction using 1-MH-d5. Note that while absolute signals drop due to suppression, the ratio remains constant, ensuring accurate quantification.

Validated Experimental Protocol

This protocol utilizes HILIC-MS/MS , which is superior to C18 for retaining polar amino acids like 1-MH without ion-pairing reagents.

Materials
  • Analyte: 1-Methyl-L-histidine (CAS: 332-80-9).[1][2][3]

  • Internal Standard: 1-Methyl-L-histidine-d5 (CAS: 1795786-96-7).[4][5]

    • Note: Ensure d5 label is on the methyl group (

      
      ) and/or imidazole ring to prevent back-exchange.
      
  • Column: HILIC Column (e.g., Waters BEH Amide or SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6][7]

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 1-MH-d5 in 0.1 M HCl (stability enhancer).

  • Working IS Solution: Dilute Stock to 10 µM in Acetonitrile:Water (80:20).

  • Spiking: Add 10 µL of Working IS Solution to every 50 µL of sample before protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL Plasma/Urine.

  • Add 10 µL 1-MH-d5 IS .

  • Add 150 µL cold Acetonitrile (to precipitate proteins).

  • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

  • Transfer supernatant to vial.[8] Do not evaporate to dryness (HILIC requires organic content).

LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient: 90% B to 50% B over 5 mins.

  • MRM Transitions:

    • 1-MH (Target):

      
       170.1 
      
      
      
      96.1 (Quantifier), 170.1
      
      
      126.1 (Qualifier).
    • 1-MH-d5 (IS):

      
       175.1 
      
      
      
      101.1 (or optimized fragment).
    • Note: The transition

      
       is often dominant for the isomer 3-MH. Ensure chromatographic separation (
      
      
      
      ) between 1-MH and 3-MH.

Workflow Visualization

Workflow Step1 Sample Aliquot (50 µL Plasma/Urine) Step2 Spike Internal Standard (1-MH-d5) Step1->Step2 Crucial Step Step3 Protein Precipitation (Add 150 µL ACN) Step2->Step3 Step4 Centrifugation (Remove Matrix) Step3->Step4 Step5 LC-MS/MS Analysis (HILIC Mode) Step4->Step5 Step6 Data Processing (Ratio: Area_1MH / Area_d5) Step5->Step6

Figure 2: Step-by-step workflow emphasizing the early addition of the d5-IS to correct for all subsequent variability.

References

  • VeePrho. (2024). 1-Methyl-L-histidine-D5 | CAS 1795786-96-7 Product Sheet. Retrieved from [Link]

  • Wang, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131-138. Retrieved from [Link]

  • Peris-Diaz, M.D., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... Animals (Basel), 13(4). Retrieved from [Link]

  • Bevital. (2024). 3-Methylhistidine and 1-methylhistidine Technical Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Linearity and Sensitivity for 1-Methyl-L-histidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine (1-MH) is paramount for nutritional assessments and various clinical studies. As a specific biomarker for meat consumption, distinguishing its levels from the structurally similar 3-methylhistidine, an indicator of muscle protein catabolism, requires analytical methods with high sensitivity and proven linearity.[1] This guide provides an in-depth comparison of common analytical platforms for 1-MH quantification, focusing on the critical performance metrics of linearity and sensitivity. We will delve into the causality behind experimental choices and provide actionable protocols to ensure self-validating and reliable results.

The Analytical Imperative: Why Linearity and Sensitivity Matter for 1-MH

1-Methyl-L-histidine is primarily derived from the dietary dipeptide anserine, found in meat and fish.[1] Its concentration in biological fluids like plasma and urine directly reflects recent meat intake, making it a valuable tool in nutritional epidemiology and for monitoring dietary adherence in clinical trials. The physiological concentrations of 1-MH can vary significantly based on diet, necessitating analytical methods that are both sensitive enough to detect low levels in individuals with low meat consumption and demonstrate a linear response over a wide range to accurately quantify high levels in regular meat-eaters.

Linearity ensures that the measured signal is directly proportional to the analyte concentration across a defined range. A linear response is fundamental for accurate quantification, as it validates the mathematical relationship used to calculate the unknown concentration from a standard curve.

Sensitivity , often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ), determines the lowest concentration of 1-MH that can be reliably detected and quantified with acceptable precision and accuracy. High sensitivity is crucial for studies involving subjects with low meat intake, such as vegetarians or patients on specific dietary regimens.

Comparative Analysis of Leading Assay Methodologies

The quantification of 1-Methyl-L-histidine is predominantly achieved through chromatographic techniques, with mass spectrometry-based methods being the gold standard due to their high specificity and sensitivity. While immunoassays like ELISA are common for many biomarkers, their availability for 1-MH is limited.

Analytical MethodPrincipleTypical Linearity RangeTypical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of parent and fragment ions.2 - 500 µmol/L (Plasma)[2]2 µmol/L (Plasma)[2]High specificity and sensitivity, ability to multiplex with other amino acids.Higher instrument cost and complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.20 - 150 µg/mL (for histidine)[3]Dependent on derivatization, generally higher than LC-MS/MS.Lower instrument cost, widely available.Lower sensitivity and specificity compared to MS, often requires derivatization.
Capillary Electrophoresis (CE)-UV Separation based on electrophoretic mobility with UV detection.Not explicitly stated for 1-MH, but LOD is 20 nmol/L.[4]Not explicitly stated, but likely in the low µM range.High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to LC-MS/MS, potential for matrix interference.
ELISA Immunoassay based on antibody-antigen recognition.No commercially available kits specifically for 1-Methyl-L-histidine found.N/AHigh throughput, relatively simple workflow.Lack of specific commercial kits, potential for cross-reactivity.

Deep Dive into Methodologies: Experimental Protocols and Workflow

A robust assessment of linearity and sensitivity is built upon a well-designed and executed experimental protocol. Here, we provide detailed, step-by-step methodologies for the most common and reliable techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its superior specificity and sensitivity, allowing for the direct measurement of 1-MH without the need for derivatization.

LC-MS/MS Workflow for 1-Methyl-L-histidine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s_start Plasma/Urine Sample s_protein Protein Precipitation (e.g., with Acetonitrile) s_start->s_protein s_vortex Vortex & Centrifuge s_protein->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_dilute Dilute with Mobile Phase s_supernatant->s_dilute a_inject Inject into UPLC/HPLC s_dilute->a_inject a_separation Chromatographic Separation (e.g., HILIC column) a_inject->a_separation a_ionization Electrospray Ionization (ESI) a_separation->a_ionization a_detection Tandem Mass Spectrometry (MRM mode) a_ionization->a_detection d_integrate Peak Integration a_detection->d_integrate d_curve Standard Curve Generation d_integrate->d_curve d_quantify Quantification d_curve->d_quantify

Caption: LC-MS/MS workflow for 1-Methyl-L-histidine analysis.

a. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 1-Methyl-L-histidine-d3).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of the polar 1-MH. A typical mobile phase would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For 1-Methyl-L-histidine, a common transition is m/z 170.1 → 126.1.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a cost-effective alternative. To enhance sensitivity and retention on reverse-phase columns, derivatization is often employed.

HPLC-UV Workflow for 1-Methyl-L-histidine Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Analysis s_start Urine Sample s_filter Filter Sample s_start->s_filter s_derivatize Derivatization (e.g., with OPA) s_filter->s_derivatize a_inject Inject into HPLC s_derivatize->a_inject a_separation Reverse-Phase Separation (e.g., C18 column) a_inject->a_separation a_detection UV Detection a_separation->a_detection d_integrate Peak Integration a_detection->d_integrate d_curve Standard Curve Generation d_integrate->d_curve d_quantify Quantification d_curve->d_quantify

Caption: HPLC-UV workflow for 1-Methyl-L-histidine analysis.

a. Sample Preparation and Derivatization (Urine):

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with ultrapure water.

  • For derivatization with o-phthaldialdehyde (OPA), mix the diluted urine sample with the OPA reagent in a borate buffer.

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

b. HPLC-UV Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor the UV absorbance at a wavelength appropriate for the OPA-derivatized amino acid (e.g., 338 nm).

Capillary Electrophoresis with UV Detection (CE-UV)

CE offers high separation efficiency and is a valuable technique for analyzing small, charged molecules like 1-MH.

CE-UV Workflow for 1-Methyl-L-histidine Analysis cluster_prep Sample Preparation cluster_analysis CE-UV Analysis cluster_data Data Analysis s_start Plasma/Urine Sample s_deproteinate Deproteination/Dilution s_start->s_deproteinate s_filter Filter s_deproteinate->s_filter a_inject Hydrodynamic Injection s_filter->a_inject a_separation Electrophoretic Separation a_inject->a_separation a_detection UV Detection a_separation->a_detection d_integrate Peak Integration a_detection->d_integrate d_curve Standard Curve Generation d_integrate->d_curve d_quantify Quantification d_curve->d_quantify

Caption: CE-UV workflow for 1-Methyl-L-histidine analysis.

a. Sample Preparation:

  • For plasma samples, deproteinize using acetonitrile as described for the LC-MS/MS method.

  • For urine samples, dilute with the running buffer.

  • Filter all samples through a 0.22 µm filter before injection.

b. CE-UV Analysis:

  • Capillary: Use a fused-silica capillary.

  • Running Buffer: An acidic buffer, such as phosphate buffer at a low pH, is effective for separating the cationic 1-MH.

  • Injection: Perform hydrodynamic injection by applying pressure for a short duration.

  • Separation: Apply a high voltage across the capillary.

  • Detection: Monitor the UV absorbance at a low wavelength (e.g., 200 nm). A CE method with UV-detection for quantifying histidine and its methylated forms in plasma and urine has been described with a run time of less than 12 minutes.[4]

Establishing Linearity and Sensitivity: A Self-Validating System

According to regulatory guidelines from bodies like the FDA and EMA, a thorough validation of the bioanalytical method is essential.

Assessing Linearity
  • Calibration Curve: Prepare a series of calibration standards by spiking a known amount of 1-Methyl-L-histidine into a blank matrix (the same biological fluid as the samples). The concentration range should encompass the expected physiological concentrations.

  • Analysis: Analyze the calibration standards using the chosen method.

  • Linear Regression: Plot the instrument response versus the known concentrations of the standards. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LOQ).

Determining Sensitivity
  • Limit of Detection (LOD): This is the lowest concentration of 1-MH that can be detected but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that gives a signal-to-noise ratio of 3.

  • Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response at the LOQ should be at least 5-10 times the response of the blank. The precision (%CV) and accuracy (%bias) at the LOQ should be within 20%.

Conclusion: Selecting the Optimal Method

The choice of analytical method for 1-Methyl-L-histidine quantification depends on the specific requirements of the study.

  • For high-throughput clinical studies requiring the utmost sensitivity and specificity, LC-MS/MS is the unequivocal gold standard. Its ability to distinguish 1-MH from its isomers and other matrix components ensures the highest data quality.

  • For laboratories with limited access to mass spectrometry, HPLC-UV with derivatization offers a viable, albeit less sensitive, alternative. Careful method development and validation are crucial to mitigate potential interferences.

  • Capillary electrophoresis provides a high-resolution separation method with low sample consumption, making it suitable for certain research applications.

Ultimately, a rigorous assessment of linearity and sensitivity, guided by established validation protocols, is non-negotiable for generating reliable and defensible 1-Methyl-L-histidine data. This guide provides the foundational knowledge and practical steps for scientists to confidently select and validate the most appropriate method for their research needs.

References

  • Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(21), 3358-3364. Available from: [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. Available from: [Link]

  • Bhandare, P., Pande, A., Pathan, S., & Deshpande, A. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586. Available from: [Link]

  • Al-Sowayan, N. S. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(49), 33666–33674. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

Sources

Critical Impact of Internal Standard Selection on Testosterone LC-MS/MS Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS analysis of testosterone, the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of accuracy.[1] While structural analogs and deuterated isotopes are common, they introduce specific failure modes regarding matrix effect compensation.

This guide objectively compares the three primary classes of internal standards: Structural Analogs , Deuterated Isotopes , and Carbon-13 (


C) Isotopes . Based on experimental evidence and CDC Hormone Standardization (HoSt) program data, 

C-labeled testosterone
is identified as the superior choice for clinical and research applications requiring high precision (

) and accuracy (

).

Part 1: The Mechanism of Failure

Why IS Choice Dictates Accuracy

To understand why standard selection fails, one must visualize the "Matrix Effect Landscape." In electrospray ionization (ESI), co-eluting phospholipids and salts compete for charge. If your IS does not elute at the exact same millisecond as your analyte, it experiences a different ionization environment.

Diagram 1: The Chromatographic Isotope Effect & Matrix Compensation

The following diagram illustrates the critical flaw in deuterated standards: the Deuterium Isotope Effect , where deuterium-labeled compounds elute slightly earlier than native analytes in Reversed-Phase LC (RPLC).

MatrixEffectMechanism cluster_chromatography Chromatographic Separation (RPLC) cluster_elution cluster_ionization ESI Source (Ionization Competition) Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Causes D3 Deuterated IS (d3) Elutes Early (-0.05 min) D3->Suppression Enters Early (Misses Suppression) Native Native Testosterone Target Analyte Native->Suppression Enters Peak Zone (Heavily Suppressed) C13 13C-IS Perfect Co-elution C13->Suppression Enters Peak Zone (Identical Suppression) Result_D3 Result: Overestimation (IS signal high / Analyte signal low) Suppression->Result_D3 Differential Effect Result_C13 Result: Accurate (Ratio Unchanged) Suppression->Result_C13 Normalized Effect

Caption: The "Deuterium Shift" in RPLC causes d3-IS to elute before the suppression zone, failing to correct for the matrix effect suffered by the native analyte.

Part 2: Comparative Analysis of Internal Standards

Structural Analogs (e.g., Methyltestosterone, Epitestosterone)
  • Status: Obsolete for high-sensitivity work.

  • Mechanism: Chemically similar but chromatographically distinct.

  • The Flaw: They have different retention times (RT). Therefore, they do not experience the same matrix effects as testosterone. If a phospholipid elutes at 2.5 min (Testosterone RT) but the analog elutes at 3.1 min, the analog cannot correct for the suppression at 2.5 min.

Deuterated Isotopes (e.g., Testosterone-d3, d5)[2]
  • Status: Industry Standard (Acceptable for routine, non-traceable assays).

  • The Flaw: The Deuterium Isotope Effect.

    • C-D bonds are shorter and have lower polarizability than C-H bonds.

    • This makes the molecule slightly less lipophilic (more polar).

    • Result: In Reversed-Phase LC, deuterated standards elute earlier than the native analyte.

    • Risk: If a sharp matrix interference peak exists exactly at the leading edge of the testosterone peak, the d3-IS (eluting early) might be suppressed while the native testosterone is not (or vice versa), causing bias.

Carbon-13 Isotopes (e.g., Testosterone- C )[2][3][4]
  • Status: Gold Standard (Required for CDC HoSt Certification).

  • The Advantage: The mass increase comes from the nucleus, not the electron cloud/bond length.

    • Result: Zero retention time shift. The

      
      C-IS co-elutes perfectly with native testosterone.
      
    • Performance: It experiences the exact same ion suppression or enhancement as the analyte at every millisecond of the scan.

Performance Data Summary
MetricStructural AnalogDeuterated IS (d3/d5)

C-Labeled IS
RT Shift (RPLC) Significant (> 0.5 min)Slight Pre-elution (0.02 - 0.1 min)None (Perfect Overlap)
Matrix Correction Poor (< 40% correction)Good (Variable)Excellent (Near 100%)
CDC HoSt Suitability FailConditionalPreferred
Cost LowMediumHigh
Deuterium Exchange N/APossible (if on acidic sites)Impossible (Stable)

Part 3: Self-Validating Experimental Protocol

To achieve scientific integrity, a protocol must be self-validating. The workflow below includes a "Matrix Factor Assessment" step, which is often skipped but is essential for proving the validity of your IS choice.

Workflow: Liquid-Liquid Extraction (LLE) for Serum Testosterone
Diagram 2: Extraction & Validation Workflow

Workflow Sample Serum Sample (200 µL) IS_Spike Add Internal Standard (13C3-Testosterone) Sample->IS_Spike Step 1 Extraction LLE Extraction (MTBE or Hexane:EtOAc) IS_Spike->Extraction Step 2: Equilibrate PhaseSep Phase Separation (Freeze/Decant) Extraction->PhaseSep Dry Evaporate to Dryness (N2 @ 40°C) PhaseSep->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis (C18 Column) Recon->LCMS Validation QC Check: Ion Ratio & RT Match LCMS->Validation

Caption: Standardized LLE workflow. Note: IS is added BEFORE extraction to correct for recovery losses.

Detailed Methodology

1. Sample Preparation:

  • Aliquot 200 µL of serum.

  • CRITICAL STEP: Add 20 µL of

    
    C
    
    
    
    -Testosterone
    working solution (5 ng/mL). Vortex for 30 seconds and allow to equilibrate for 10 minutes. Reasoning: This allows the IS to bind to serum proteins (SHBG/Albumin) similarly to the native analyte, correcting for extraction efficiency.

2. Liquid-Liquid Extraction (LLE):

  • Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (60:40).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate phases.

3. Processing:

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 50:50 Methanol:Water.

4. LC-MS/MS Conditions (Example):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 40% B to 95% B over 4 minutes.

  • Transitions:

    • Native Testosterone: m/z 289.2 → 97.0

    • 
      C
      
      
      
      -Testosterone: m/z 292.2 → 100.0 (Note: +3 Da shift).
Self-Validation Step: The "Post-Column Infusion" Test

To validate your IS choice experimentally:

  • Infuse a constant flow of Native Testosterone and IS into the MS source.

  • Inject a "Blank Matrix" (extracted serum with no testosterone) via the LC column.

  • Observation: Monitor the baseline of the infused testosterone.

  • Success Criteria: If you see a dip (suppression) in the native signal, the IS signal must show the exact same dip at the exact same time. If the IS dip is shifted (due to the deuterium effect), the IS has failed.

References

  • Centers for Disease Control and Prevention (CDC). Hormone Standardization (HoSt) Program: Certified Total Testosterone Procedures.[2][3][4][5] Retrieved from [Link][4]

  • Wang, C., et al. (2020). Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]

  • Owen, L., & Keevil, B. (2012).[6] Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. Annals of Clinical Biochemistry.[7] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Material 971: Hormones in Frozen Human Serum. Retrieved from [Link][2]

Sources

The Myth of Co-Elution: A Comparative Guide to Differential Matrix Effects in Deuterated vs. 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Error in Quantitation

In LC-MS/MS bioanalysis, the Stable Isotope Labeled Internal Standard (SIL-IS) is the cornerstone of quantitative accuracy. The prevailing assumption is simple: an isotopically labeled standard co-elutes perfectly with the analyte, compensating for 100% of matrix effects (ME) and recovery losses.

This assumption is frequently incorrect.

While Deuterated (²H/D) standards are the industry workhorse due to cost and availability, they suffer from the Deuterium Isotope Effect —a physicochemical phenomenon that can cause chromatographic separation from the target analyte. When this separation occurs within a zone of sharp ion suppression (e.g., eluting phospholipids), the IS and analyte experience different ionization environments. This is Differential Matrix Effect , a critical failure mode that leads to non-linear calibration and inaccurate quantitation.

This guide objectively compares the performance of Deuterated IS (D-IS) against the "Gold Standard" ¹³C/¹⁵N-labeled IS and Structural Analogs, providing a self-validating protocol to detect and mitigate these risks.

The Mechanism: Why Deuterium Fails

To understand why D-IS fails, we must look beyond mass shift to molecular geometry and lipophilicity.

The Deuterium Isotope Effect

The C-D bond is shorter (approx. 0.005 Å) and has a lower zero-point energy than the C-H bond. This results in:

  • Reduced Lipophilicity: Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Retention Time Shift: In Reversed-Phase LC (RPLC), D-IS typically elutes earlier than the analyte. The shift increases with the number of deuterium atoms (e.g., d3 vs. d9).

  • pKa Shifts: Deuterium substitution near ionizable groups (amines, carboxylic acids) can slightly alter pKa, affecting ionization efficiency in the source.

The "Danger Zone" Scenario

If the D-IS elutes 0.1 minutes earlier than the analyte, and a matrix interference (like a lysophospholipid) elutes at that exact 0.1-minute window, the D-IS may be suppressed by 50% while the analyte is suppressed by only 10%. The IS ratio becomes meaningless.

Visualization: The Differential Suppression Mechanism

MatrixEffectMechanism cluster_chromatography LC Separation (Reversed Phase) cluster_source ESI Source (Ionization) D_IS Deuterated IS (Elutes Early) Matrix Matrix Interference (Phospholipids) D_IS->Matrix Co-elutes w/ Suppression Ion Suppression Zone D_IS->Suppression Analyte Target Analyte (Elutes Late) Analyte->Matrix Separates from Analyte->Suppression Matrix->Suppression Enters Source Signal_IS IS Signal: HEAVILY Suppressed Suppression->Signal_IS Direct Overlap Signal_Analyte Analyte Signal: MINIMALLY Suppressed Suppression->Signal_Analyte Partial/No Overlap

Figure 1: Mechanism of Differential Matrix Effect. The slight RT shift of the Deuterated IS pushes it into a suppression zone (yellow) that the Analyte escapes, invalidating the normalization.

Comparative Performance Guide

We evaluated three classes of Internal Standards based on Retention Time (RT) Stability, Matrix Factor (MF) Consistency, and Cost.

FeatureDeuterated IS (D-IS) ¹³C / ¹⁵N Labeled IS Structural Analog
Chemistry Hydrogen replaced by Deuterium (²H)Carbon/Nitrogen replaced by ¹³C/¹⁵NDifferent chemical structure
RT Shift (vs Analyte) High Risk (Elutes earlier in RPLC)None (Perfect Co-elution)Guaranteed Shift
Isotopic Stability Variable (H/D exchange possible in protic solvents)High (Stable backbone integration)High
Matrix Factor (MF) Variable (Differential ME likely)Unity (Identical ME to analyte)Unpredictable
Cost Low ($)High (

$)
Very Low ($)
Best Use Case Routine assays with clean matricesRegulated Bioanalysis (GLP), Complex MatricesWhen no SIL-IS is available

Verdict: While Deuterated IS is acceptable for simple matrices (water, clean buffers), ¹³C/¹⁵N IS is the mandatory choice for regulated clinical or forensic assays where matrix complexity varies (e.g., hemolyzed plasma, hyperlipidemic serum).

Experimental Protocol: Assessing Differential Matrix Effects

Do not rely on manufacturer claims. Validate your IS performance using this three-step "Self-Validating" workflow.

Step 1: The Post-Column Infusion (Qualitative)

Objective: Visualize suppression zones relative to Analyte and IS elution.

  • Setup: Tee-in a syringe pump containing a steady flow of Analyte + IS (at 10x LLOQ concentration) into the LC effluent before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine without analyte).

  • Observation: Monitor the baseline of the specific MRM transitions.

  • Analysis: Look for dips (suppression) or peaks (enhancement) in the baseline.

    • Fail: If the "dip" aligns with the D-IS peak but resolves before the Analyte peak.

    • Pass: If the baseline is flat or the "dip" affects both perfectly equally.

Step 2: The Matuszewski Method (Quantitative)

Objective: Calculate the normalized Matrix Factor (MF).

Prepare two sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

Calculations:





Acceptance Criteria:

  • Ideal: IS Normalized MF = 1.0.

  • Acceptable: 0.85 – 1.15 (CV < 15%).

  • Failure: If Absolute MF (Analyte) is 0.5 (50% suppression) and Absolute MF (IS) is 0.8 (20% suppression), the Normalized MF is 0.625. The D-IS has failed to compensate.

Step 3: The "Null" Injection (Stability Check)

Objective: Check for H/D exchange. Inject the Deuterated IS alone in mobile phase. Monitor the Analyte's MRM transition. If you see a peak, your D-IS is impure or exchanging deuterium with the solvent, creating "fake" analyte signal.

Workflow Visualization: Decision Tree

IS_Selection_Workflow Start Select Internal Standard Check_13C Is 13C/15N IS Available? Start->Check_13C Use_13C USE 13C/15N IS (Gold Standard) Check_13C->Use_13C Yes Select_D Select Deuterated IS (High Purity >99%) Check_13C->Select_D No (Too Expensive) Exp_Infusion Run Post-Column Infusion (Step 1) Select_D->Exp_Infusion Decision_Coelution Do Analyte & IS Co-elute Perfectly? Exp_Infusion->Decision_Coelution Exp_Matuszewski Run Matuszewski Method (Step 2) Decision_Coelution->Exp_Matuszewski Yes Fail_Action MITIGATION REQUIRED: 1. Change Column (Resolution) 2. Improve Extraction (SPE) 3. Switch to Analog Decision_Coelution->Fail_Action No (Shift > 0.05 min) Decision_MF Is Normalized MF within 0.85 - 1.15? Exp_Matuszewski->Decision_MF Pass VALIDATED Proceed to Method Val Decision_MF->Pass Yes Decision_MF->Fail_Action No (Differential ME)

Figure 2: Decision Tree for Internal Standard Selection and Validation. Note that D-IS requires rigorous validation steps that ¹³C-IS often bypasses.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Safety Operating Guide

1-Methyl-L-histidine-d5: Operational Disposal & Handling Guide

[1]

Executive Safety Directive

Status: NON-RADIOACTIVE / STABLE ISOTOPE Hazard Classification: Low Hazard (GHS Unclassified) / General Chemical Waste

Immediate Operational Rule: Do NOT dispose of 1-Methyl-L-histidine-d5 (CAS: 1795786-96-7) in radioactive waste streams. Despite the "labeled" designation, this compound contains stable deuterium (

Treat this compound as Solid Organic Chemical Waste for high-temperature incineration.

Technical Characterization & Disposal Logic

To ensure the integrity of your waste stream management, you must understand the physicochemical properties driving these disposal decisions. 1-Methyl-L-histidine-d5 is a modified amino acid used primarily as an internal standard in mass spectrometry (LC-MS/MS).

Physicochemical Data Table
PropertySpecificationOperational Implication
Molecular Formula

Nitrogen-rich organic; suitable for fuel blending/incineration.
Molecular Weight 174.21 g/mol N/A
Solubility Water SolubleCritical: Do not pour down drains.[1] While non-toxic, it increases Chemical Oxygen Demand (COD) in wastewater.
Stability Stable under normal conditionsNo risk of exothermic reaction in waste containers.
Isotope Type Stable Deuterium (

H)
NO half-life. NO radiation shielding required.
The Causality of Disposal Choice
  • Why Incineration? Although amino acids are biologically benign, laboratory reagents are often contaminated with trace solvents or buffers. High-temperature incineration (Waste Code: Non-regulated Organic Solid) guarantees the destruction of the imidazole ring and prevents accumulation in municipal water systems.

  • Why Segregation? Mixing deuterated standards with halogenated solvents or heavy metals complicates the waste profile, potentially triggering higher disposal fees or rejecting the waste stream at the treatment facility.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you cannot complete a step (e.g., cannot identify the solvent in a mixture), the system halts to prevent safety violations.

Phase A: Solid Waste (Pure Substance)

Applicable to: Expired powder, spilled solids, or contaminated weighing paper.

  • Containment: Transfer the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: Write "1-Methyl-L-histidine-d5" (99%) and "Deuterium Oxide" (trace, if applicable).

    • Hazard Checkbox: Select "Non-Hazardous" or "Irritant" (depending on local institutional policy for general reagents).

  • Segregation: Place the jar in the Solid Organic Waste drum.

    • Validation Check: Ensure no oxidizers (e.g., nitrates, permanganates) are present in the same drum.

Phase B: Liquid Waste (Experimental Mixtures)

Applicable to: LC-MS eluents, stock solutions.

  • Solvent Identification: Determine the matrix.

    • Scenario 1 (Aqueous/Methanol/Acetonitrile): This is the standard LC-MS mobile phase.

    • Scenario 2 (Acids/Bases): If pH < 2 or > 12, neutralize before combining or use a dedicated Corrosive Waste stream.

  • Bulking: Pour into the Flammable Organic Solvent carboy (due to Acetonitrile/Methanol content).

    • Note: The trace amount of 1-Methyl-L-histidine-d5 does not alter the waste classification of the bulk solvent.

  • Logging: Record the addition on the carboy's log sheet.

Phase C: Empty Container Management (RCRA Compliance)

Applicable to: The original vendor vial.

  • P-List Check: 1-Methyl-L-histidine is NOT a P-listed acutely hazardous waste [1].

  • The "RCRA Empty" Standard:

    • Ensure all material has been physically removed (pouring/scraping).[2]

    • Verify less than 3% by weight remains [2].

  • Defacing: Use a permanent marker to cross out the chemical name and the barcode on the vial label.

  • Disposal:

    • Glass Vials: Place in the "Broken Glass/Sharps" container.[1]

    • Plastic Vials: Place in regular trash (if permitted by local EHS) or chemically contaminated trash.

Decision Logic Visualization

The following diagram maps the decision tree for disposing of 1-Methyl-L-histidine-d5, ensuring compliance with segregation rules.

DisposalWorkflowStartWaste Generation:1-Methyl-L-histidine-d5StateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidEmptyEmpty ContainerStateCheck->EmptySolidActionSegregate: Solid Organic Waste(HDPE Jar)Solid->SolidActionSolventCheckSolvent Matrix?Liquid->SolventCheckRCRACheckIs it RCRA Empty?(<3% residue)Empty->RCRACheckFlammableOrganic (MeOH/ACN)SolventCheck->FlammableAqueousAqueous (Buffer)SolventCheck->AqueousFlammableActionDispose: Flammable SolventsFlammable->FlammableActionAqueousActionDispose: Aqueous Waste(Check pH)Aqueous->AqueousActionDefaceDeface LabelRCRACheck->DefaceYesGlassBinGlass Disposal BoxDeface->GlassBin

Figure 1: Operational decision tree for segregating 1-Methyl-L-histidine-d5 waste streams based on physical state and solvent matrix.

Emergency Response (Spill Protocol)

In the event of a benchtop spill of the solid powder:

  • PPE: Standard Nitrile gloves, Lab coat, Safety glasses. (Respiratory protection is generally not required for milligram quantities unless dust generation is significant).

  • Containment: Do not use a vacuum (risk of aerosolization). Use a wet wipe or damp paper towel to capture the powder.

  • Decontamination: Wipe the surface with 70% Ethanol or Isopropanol to remove residual organic film.

  • Disposal: Place all wipes and gloves used in the cleanup into the Solid Chemical Waste container.

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Empty Containers Guide (40 CFR 261.7).[2] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.